molecular formula C6H11NO3 B578687 cis-3-Amino-tetrahydropyran-4-carboxylic acid CAS No. 1233010-36-0

cis-3-Amino-tetrahydropyran-4-carboxylic acid

Cat. No.: B578687
CAS No.: 1233010-36-0
M. Wt: 145.158
InChI Key: XUEHMQSNKIZXQK-UHNVWZDZSA-N
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Description

Cis-3-Amino-tetrahydropyran-4-carboxylic acid, also known as Cis-3-Amino-tetrahydropyran-4-carboxylic acid, is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.158. The purity is usually 95%.
BenchChem offers high-quality cis-3-Amino-tetrahydropyran-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-3-Amino-tetrahydropyran-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R,4R)-3-aminooxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-5-3-10-2-1-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEHMQSNKIZXQK-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679373
Record name (3R,4R)-3-Aminooxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233010-36-0
Record name (3R,4R)-3-Aminooxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of Constrained Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of cis-3-Amino-tetrahydropyran-4-carboxylic Acid

In the landscape of modern drug discovery and medicinal chemistry, the use of conformationally constrained amino acids has emerged as a powerful strategy to enhance the therapeutic potential of peptides and small molecules.[1] By restricting the rotational freedom of the molecular backbone and side chains, these modified amino acids can pre-organize a molecule into its bioactive conformation. This leads to improved receptor binding affinity, increased metabolic stability, and enhanced selectivity. The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in this context, valued for its favorable physicochemical properties and synthetic accessibility.[1]

cis-3-Amino-tetrahydropyran-4-carboxylic acid is a non-proteinogenic amino acid that incorporates this valuable THP core. Its rigid structure makes it an attractive building block for the synthesis of peptidomimetics and enzyme inhibitors, where precise conformational control is paramount for biological activity.[1] This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methodologies required for its thorough characterization, aimed at researchers, scientists, and drug development professionals.

Diastereoselective Synthesis: A Strategic Approach

The key challenge in synthesizing cis-3-Amino-tetrahydropyran-4-carboxylic acid lies in controlling the relative stereochemistry of the amino and carboxylic acid groups at the C3 and C4 positions. A multi-step, diastereoselective approach is required to ensure the desired cis configuration. The following synthetic strategy outlines a plausible and efficient pathway, starting from a readily available precursor. The causality behind each step is explained to provide a deeper understanding of the process.

Synthetic Pathway Overview

The synthesis commences with a Diels-Alder reaction to construct the core heterocyclic ring with initial stereocontrol. This is followed by a series of functional group manipulations, including epoxide formation and regioselective opening, to install the required amino and carboxyl functionalities with the desired cis orientation. The final steps involve deprotection to yield the target compound.

G A Dihydro-2H-pyran-2-one B Diels-Alder Reaction (e.g., with a suitable dienophile) A->B C Bicyclic Lactone Intermediate B->C D Reduction & Protection C->D E Protected Tetrahydropyran Intermediate D->E F Epoxidation E->F G Epoxide Intermediate F->G H Regioselective Epoxide Opening (with an azide source) G->H I Azido Alcohol Intermediate H->I J Oxidation of Alcohol I->J K Azido Acid Intermediate J->K L Reduction of Azide & Deprotection K->L M cis-3-Amino-tetrahydropyran-4-carboxylic acid L->M

Caption: Synthetic pathway for cis-3-Amino-tetrahydropyran-4-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of a Protected Tetrahydropyran Intermediate This initial phase focuses on constructing the tetrahydropyran ring system. A common method involves the cyclization of diethyl malonate with bis-(2-chloroethyl) ether in the presence of a strong base like sodium hydride.[2] However, for stereocontrol, a Diels-Alder approach followed by subsequent modifications is often more effective.

Step 2: Diastereoselective Functionalization

  • Epoxidation: The protected tetrahydropyran intermediate containing a double bond is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. The stereochemistry of the epoxide will guide the subsequent installation of the amino and hydroxyl groups.

  • Regioselective Epoxide Opening: The epoxide is then opened using a nitrogen nucleophile, typically sodium azide (NaN₃). This reaction proceeds via an Sₙ2 mechanism, resulting in an anti-diaxial opening, which sets the stereochemistry for the subsequent amino and hydroxyl groups. This step is critical for establishing the desired cis relationship in the final product after further transformations.

  • Functional Group Interconversion: The resulting azido alcohol is then processed. The alcohol is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., Jones oxidation or a TEMPO-catalyzed oxidation).

  • Reduction and Deprotection: The azide group is reduced to the primary amine, commonly achieved through catalytic hydrogenation (H₂, Pd/C) or using a reagent like triphenylphosphine (Staudinger reaction). Finally, any protecting groups on the carboxylic acid or other parts of the molecule are removed under appropriate conditions (e.g., acid or base hydrolysis for esters) to yield the final product.

Structural Elucidation and Characterization

Comprehensive characterization is essential to confirm the identity, purity, and, most importantly, the stereochemistry of the synthesized cis-3-Amino-tetrahydropyran-4-carboxylic acid. A combination of spectroscopic techniques is employed for this purpose.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the stereochemistry of the final compound.

  • ¹H NMR: The proton NMR spectrum provides information on the connectivity and stereochemical arrangement of the protons. The key diagnostic signals are the coupling constants between the protons at C3 and C4 (H-3 and H-4). For a cis configuration, the vicinal coupling constant (³J₃,₄) is typically in the range of 3-6 Hz, indicating a gauche relationship between these protons. A larger coupling constant (10-13 Hz) would suggest a trans arrangement.[3]

  • ¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms in the molecule, consistent with the expected structure. The chemical shifts of the carbons bearing the amino and carboxyl groups are also diagnostic.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • The O-H stretch of the carboxylic acid will appear as a very broad band in the 3300-2500 cm⁻¹ region.[4]

  • The C=O stretch of the carboxylic acid will be a strong, sharp absorption between 1760-1690 cm⁻¹.[4]

  • The N-H stretching of the primary amine will be visible as one or two bands in the 3500-3300 cm⁻¹ region.

  • The C-O stretch of the tetrahydropyran ether linkage will be observed in the 1200-1000 cm⁻¹ region.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The observed molecular weight should match the calculated molecular weight of C₆H₁₁NO₃.[5]

Summary of Characterization Data
Technique Parameter Expected Result
¹H NMR ³J (H-3, H-4)3-6 Hz
¹³C NMR Number of Signals6
IR Spectroscopy O-H stretch (acid)3300-2500 cm⁻¹ (broad)
C=O stretch (acid)1760-1690 cm⁻¹ (strong)
N-H stretch (amine)3500-3300 cm⁻¹
HRMS [M+H]⁺Calculated: 146.0761, Observed: within 5 ppm

Workflow and Quality Control

A rigorous workflow ensures the reproducible synthesis and reliable characterization of the target compound. Each step is followed by appropriate purification and analytical checks to validate the outcome before proceeding to the next stage.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_final Final Product A Starting Materials B Reaction Setup & Monitoring (TLC, LC-MS) A->B C Work-up & Crude Isolation B->C D Purification (Column Chromatography/Recrystallization) C->D E NMR Spectroscopy (¹H, ¹³C) D->E Structural & Stereo confirmation F IR Spectroscopy D->F Functional Group ID G Mass Spectrometry (HRMS) D->G Molecular Formula Confirmation H Purity Analysis (HPLC, Elemental Analysis) D->H Purity Assessment I cis-3-Amino-tetrahydropyran-4-carboxylic acid (>95% Purity) E->I F->I G->I H->I

Caption: Overall workflow for synthesis and characterization.

Conclusion

The synthesis of cis-3-Amino-tetrahydropyran-4-carboxylic acid presents a challenge in stereocontrol that can be overcome with a well-designed, diastereoselective synthetic strategy. The rigorous application of modern spectroscopic techniques, particularly NMR, is crucial for the unambiguous confirmation of the desired cis stereochemistry. As a valuable constrained amino acid, this compound serves as a key building block for the development of next-generation therapeutics, where precise three-dimensional structure dictates biological function. This guide provides the foundational knowledge for its successful synthesis and characterization, empowering researchers in their drug discovery endeavors.

References

  • International Journal of Pharmaceutical Research and Applications. (2023, February 28). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Retrieved from [Link]

  • PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

Sources

Conformational analysis of cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Conformational Analysis of cis-3-Aminotetrahydro-2H-pyran-4-carboxylic Acid

Abstract

cis-3-Aminotetrahydro-2H-pyran-4-carboxylic acid (c-3,4-ATPC) represents a class of conformationally constrained amino acid analogues that are of significant interest in medicinal chemistry and drug development. The spatial arrangement of the amino and carboxylic acid functionalities, dictated by the conformation of the tetrahydropyran ring, is crucial for its interaction with biological targets. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of c-3,4-ATPC. It covers fundamental concepts of stereochemistry in cyclic systems, detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and the application of computational chemistry methods. By integrating these approaches, researchers can achieve a thorough understanding of the conformational landscape of c-3,4-ATPC, which is essential for rational drug design and the development of novel therapeutics.

Introduction: The Significance of Constrained Amino Acids in Drug Design

The incorporation of conformational constraints into bioactive molecules is a powerful strategy in drug design. By reducing the number of accessible conformations, it is possible to pre-organize a ligand for optimal binding to its biological target, thereby enhancing potency and selectivity.

The Tetrahydropyran Moiety: A Privileged Scaffold

The tetrahydropyran (THP) ring is a "privileged scaffold" in medicinal chemistry, frequently found in a wide range of natural products and synthetic drugs. Its non-planar, chair-like structure provides a rigid framework for the precise positioning of functional groups in three-dimensional space. Unlike aromatic rings, the saturated THP ring allows for complex stereochemical arrangements that can be tailored to fit specific binding pockets.

cis-3-Aminotetrahydro-2H-pyran-4-carboxylic Acid (c-3,4-ATPC): A Conformationally Restricted GABA Analogue

c-3,4-ATPC is a cyclic analogue of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The rigid tetrahydropyran ring locks the amino and carboxylic acid groups into a specific relative orientation, mimicking a particular conformation of GABA. Understanding the preferred conformation of c-3,4-ATPC is therefore critical to elucidating its mechanism of action and for the design of new drugs targeting GABA receptors or transporters.

The Critical Link Between Conformation and Biological Activity

The biological activity of a molecule is inextricably linked to its three-dimensional structure. The specific conformation adopted by c-3,4-ATPC will determine how its key functional groups are presented to a receptor binding site. A detailed conformational analysis is therefore not merely an academic exercise but a fundamental requirement for understanding its structure-activity relationship (SAR).

Fundamental Principles of Conformational Analysis

The conformational preferences of the tetrahydropyran ring in c-3,4-ATPC are governed by a combination of steric and electronic effects.

Chair and Boat Conformations of the Tetrahydropyran Ring

Similar to cyclohexane, the tetrahydropyran ring predominantly adopts a chair conformation to minimize angular and torsional strain. The chair conformation can exist as two rapidly interconverting isomers. Boat conformations are significantly higher in energy and are generally not populated to a significant extent.

Axial vs. Equatorial Substituents and their Energetic Implications

In a chair conformation, substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. Generally, substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial substituents.[1] The energetic penalty for a substituent to be in an axial position is known as its "A-value". Larger substituents have larger A-values and a stronger preference for the equatorial position.

Intramolecular Interactions Governing Conformational Preference in c-3,4-ATPC

The conformational equilibrium of c-3,4-ATPC is influenced by several key intramolecular interactions:

A crucial feature of c-3,4-ATPC is the potential for intramolecular hydrogen bonding between the amino (-NH₂) and carboxylic acid (-COOH) groups. This interaction can significantly stabilize a conformation where these groups are in close proximity, even if it is otherwise sterically disfavored. The formation of intramolecular hydrogen bonds is a key strategy for designing molecules with improved membrane permeability.[2]

The relative positioning of the amino and carboxylic acid groups will be influenced by steric repulsion. The cis relationship means that these groups are on the same side of the ring, which can lead to steric strain that influences the preferred chair conformation.

Gauche interactions between adjacent substituents also contribute to the overall conformational energy. The lowest energy conformation will be the one that minimizes these unfavorable interactions.

Experimental Approaches to Conformational Analysis

A combination of experimental techniques is typically employed to determine the conformational preferences of molecules like c-3,4-ATPC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[3][4][5]

The chemical shifts of the ring protons can provide clues about their axial or equatorial environment. More definitive information is obtained from the vicinal coupling constants (³JHH), which are the coupling between protons on adjacent carbon atoms. The magnitude of ³JHH is related to the dihedral angle between the two protons.

The Karplus equation describes the mathematical relationship between the vicinal coupling constant (³J) and the dihedral angle (φ) between two coupled protons.[6][7][8][9]

J(φ) = A cos²φ + B cosφ + C

Where A, B, and C are empirically derived parameters.[6] Large coupling constants (typically 8-13 Hz) are observed for anti-periplanar protons (φ ≈ 180°), which corresponds to an axial-axial relationship in a chair conformation. Smaller coupling constants (typically 1-5 Hz) are observed for syn-clinal (gauche) protons (φ ≈ 60°), corresponding to axial-equatorial and equatorial-equatorial relationships.

NOE spectroscopy provides information about the through-space proximity of protons. Strong NOEs are observed between protons that are close to each other in space, such as those in a 1,3-diaxial relationship.

  • Sample Preparation: Dissolve 5-10 mg of c-3,4-ATPC in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium, particularly the extent of intramolecular hydrogen bonding.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling patterns.

    • Acquire a two-dimensional COSY (Correlation Spectroscopy) spectrum to identify which protons are coupled to each other.

    • Acquire a two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations.

    • Measure the vicinal coupling constants (³JHH) with high accuracy from the 1D spectrum or a 1D selective TOCSY experiment.

  • Data Analysis:

    • Assign all proton resonances using the COSY and NOESY/ROESY data.

    • Extract the ³JHH values for all vicinal couplings around the ring.

    • Use the Karplus equation to calculate the corresponding dihedral angles.

    • Build a model of the two possible chair conformations and compare the experimentally determined dihedral angles with the theoretical angles for each conformation to determine the predominant conformer in solution.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular conformation in the solid state.[10][11][12][13]

By diffracting X-rays off a single crystal of the compound, a detailed three-dimensional electron density map can be generated, from which the precise positions of all atoms can be determined. This provides definitive information on bond lengths, bond angles, and dihedral angles in the crystalline state.[14]

  • Crystal Growth: Grow single crystals of c-3,4-ATPC or a suitable derivative (e.g., an ester or amide) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates.

  • Analysis: Analyze the refined structure to determine the conformation of the tetrahydropyran ring and the relative orientation of the substituents.

Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy can provide complementary information about the conformational state of a molecule. Different conformers may exhibit subtle differences in their vibrational spectra, particularly in the fingerprint region. The presence and nature of hydrogen bonding can also be inferred from shifts in the O-H and N-H stretching frequencies.

Computational and Theoretical Methods

Computational chemistry is an indispensable tool for conformational analysis, providing insights that complement experimental data.[15][16][17]

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. A conformational search can be performed to identify the low-energy conformers. MD simulations can be used to explore the conformational landscape of the molecule over time in a simulated solvent environment.

Quantum Mechanics (QM) Calculations

QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules.[18] QM calculations can be used to:

  • Optimize the geometries of different conformers and calculate their relative energies with high accuracy.

  • Calculate theoretical NMR chemical shifts and coupling constants for different conformers, which can be compared with experimental data.[19]

  • Model the effects of intramolecular hydrogen bonding on the conformational preferences.

Integrated Computational-Experimental Workflow

The most powerful approach to conformational analysis involves the integration of experimental and computational methods. For example, the experimentally determined NMR coupling constants can be used as restraints in a computational model to derive a high-resolution solution structure.

G Integrated Conformational Analysis Workflow cluster_exp Experimental Methods cluster_comp Computational Methods cluster_data Data Analysis & Integration NMR NMR Spectroscopy (¹H, COSY, NOESY) Analysis Data Interpretation (Karplus Eq., NOEs) NMR->Analysis J-couplings, NOEs Xray X-ray Crystallography Model Refined 3D Model Xray->Model Solid-State Structure MM_MD Molecular Mechanics (MM) & Dynamics (MD) QM Quantum Mechanics (QM) (e.g., DFT) MM_MD->QM Initial Geometries QM->Analysis Calculated Parameters (Energies, J-couplings) Analysis->Model Conformational Assignment

Caption: Integrated workflow for conformational analysis.

Data Interpretation and Case Study: The Predominant Conformation of c-3,4-ATPC

While a dedicated study on c-3,4-ATPC is not available in the literature, we can predict its likely conformational preference based on the principles outlined above.

Synthesis of NMR, X-ray, and Computational Data

The two possible chair conformations of c-3,4-ATPC would place the amino and carboxylic acid groups in either diaxial or diequatorial orientations.

G Chair Conformations of c-3,4-ATPC cluster_A Conformer A (Diequatorial) cluster_B Conformer B (Diaxial) a Diequatorial (likely more stable) b Diaxial (potential H-bonding) a->b Ring Flip

Caption: Equilibrium between diequatorial and diaxial conformers.

Tabulated Summary of Key Conformational Parameters
ParameterConformer A (Diequatorial)Conformer B (Diaxial)Expected Experimental Observation
Steric Energy Lower (less steric hindrance)Higher (1,3-diaxial interactions)Favors Conformer A
Intramolecular H-Bond Possible, but may be strainedFavorable (groups are closer)May favor Conformer B
³J(H²ₐₓ, H³ₐₓ) ~10-13 Hz~2-4 HzDepends on equilibrium
³J(H⁴ₐₓ, H⁵ₐₓ) ~10-13 Hz~10-13 HzLarge coupling expected
The Role of Intramolecular Hydrogen Bonding in Stabilizing the Preferred Conformation

The key determinant of the conformational equilibrium in c-3,4-ATPC is likely to be the presence or absence of a stabilizing intramolecular hydrogen bond. In a non-polar solvent, a conformation that allows for a strong hydrogen bond between the -NH₂ and -COOH groups (likely the diaxial form) might be significantly populated, despite the steric penalty. In a polar, hydrogen-bonding solvent like water, this intramolecular interaction will be disrupted by solvent molecules, and the equilibrium will likely shift towards the sterically favored diequatorial conformer.

G Influence of Hydrogen Bonding on Conformation Start c-3,4-ATPC Conformation Hbond Intramolecular Hydrogen Bond? Start->Hbond Diequatorial Predominantly Diequatorial Conformer Hbond->Diequatorial No/Weak Solvent Polar Solvent? Hbond->Solvent Yes/Strong Diaxial Significant Population of Diaxial Conformer Solvent->Diequatorial Yes (e.g., Water) Solvent->Diaxial No (e.g., Chloroform)

Caption: Factors influencing the conformational equilibrium.

Implications for Receptor Binding and Drug Design

The determination of the bioactive conformation of c-3,4-ATPC is paramount. If the molecule binds to its target in a diequatorial conformation, medicinal chemistry efforts should focus on designing analogues that favor this shape. Conversely, if a diaxial conformation, stabilized by an internal hydrogen bond, is required for activity, future designs should aim to rigidify the molecule in this state.

Conclusion and Future Directions

The conformational analysis of cis-3-aminotetrahydro-2H-pyran-4-carboxylic acid requires a multi-faceted approach that combines high-resolution experimental techniques with sophisticated computational methods. While the diequatorial conformation is expected to be sterically favored, the potential for intramolecular hydrogen bonding could lead to a significant population of the diaxial conformer, particularly in non-polar environments. A thorough investigation using the methods described in this guide is necessary to fully characterize the conformational landscape of this important molecule and to guide future drug discovery efforts.

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  • ResearchGate. (2018). Conformational polymorphs of isobutyl-6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate: spectroscopic, structural and DFT approach. [Link]

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A Technical Guide to the Spectroscopic Characterization of cis-3-Amino-tetrahydropyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

cis-3-Amino-tetrahydropyran-4-carboxylic acid is a heterocyclic, non-proteinogenic amino acid that holds significant interest for researchers in medicinal chemistry and drug development. Its constrained tetrahydropyran ring and defined stereochemistry make it a valuable scaffold for designing novel peptidomimetics and therapeutic agents. The precise spatial arrangement of the amino and carboxylic acid functional groups in the cis configuration can lead to specific molecular interactions with biological targets, making accurate structural confirmation paramount.

This technical guide provides a comprehensive overview of the expected spectroscopic data for cis-3-Amino-tetrahydropyran-4-carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental data for this specific compound is not readily consolidated in the public domain, this document synthesizes information from analogous structures and foundational spectroscopic principles to serve as a predictive guide for researchers. The focus is not merely on the data itself, but on the causality behind the expected spectral features and the experimental workflows required to obtain them.

Molecular Structure and Key Stereochemical Insights

The fundamental challenge in the characterization of 3,4-substituted tetrahydropyrans is the unambiguous assignment of the relative stereochemistry of the substituents. For the title compound, this involves confirming the cis relationship between the amino and carboxylic acid groups.

cluster_molecule Molecular Structure mol

Caption: Molecular structure of cis-3-Amino-tetrahydropyran-4-carboxylic acid.

The cis configuration is typically established through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the vicinal coupling constant (³J) between the protons at C3 and C4.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of cis-3-Amino-tetrahydropyran-4-carboxylic acid in solution. It provides information on the chemical environment of each proton and carbon atom, and crucially, the spatial relationships between them.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the constrained ring system and the presence of diastereotopic protons. The key diagnostic feature will be the coupling between the protons on C3 and C4.

Proton(s)Expected Chemical Shift (ppm)Expected MultiplicityKey Coupling Constants (Hz)Rationale and Insights
COOH10.0 - 12.0Broad singlet-The carboxylic acid proton is highly deshielded and often exchanges with residual water, leading to a broad signal. Its presence can be confirmed by its disappearance upon D₂O exchange[1].
H33.0 - 3.4Doublet of doublets (dd) or multiplet (m)³JH3-H4 = 3-6 HzThe chemical shift is influenced by the adjacent amino group. The crucial diagnostic is the small vicinal coupling constant with H4, which is characteristic of a cis (gauche) relationship in saturated six-membered rings[2].
H42.5 - 2.9Doublet of doublets (dd) or multiplet (m)³JH4-H3 = 3-6 HzThis proton is adjacent to the electron-withdrawing carboxylic acid group. Its coupling constant with H3 will mirror the value observed for H3, confirming the cis stereochemistry.
H2, H6 (axial & equatorial)3.2 - 4.0Multiplets (m)-These protons are adjacent to the ring oxygen, leading to significant deshielding. The axial and equatorial protons on each carbon are diastereotopic and will have different chemical shifts and show complex geminal and vicinal couplings.
H5 (axial & equatorial)1.8 - 2.2Multiplets (m)-These methylene protons are further from the heteroatoms and are expected to be the most shielded of the ring protons.
NH₂VariableBroad singlet-The chemical shift of the amine protons is highly dependent on solvent, concentration, and pH. They may also exchange, leading to a broad signal.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should display six distinct signals, corresponding to the six unique carbon atoms in the molecule.

CarbonExpected Chemical Shift (ppm)Rationale and Insights
C=O170 - 180The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in a characteristic downfield region[1].
C2, C665 - 75These carbons are bonded to the electronegative oxygen atom of the tetrahydropyran ring, resulting in a downfield shift.
C350 - 58This carbon is directly attached to the amino group.
C440 - 48This carbon is alpha to the carboxylic acid group.
C525 - 35This is the aliphatic methylene carbon furthest from the electron-withdrawing groups.
Experimental Protocol for NMR Data Acquisition

cluster_workflow NMR Experimental Workflow prep Sample Preparation ~5-10 mg in 0.5 mL DMSO-d6 or D2O instrument Instrument Setup 400 MHz+ Spectrometer prep->instrument acquire Data Acquisition ¹H, ¹³C, COSY, HSQC instrument->acquire process Data Processing Fourier Transform, Phasing, Baseline Correction acquire->process analyze Spectral Analysis Chemical Shifts, Coupling Constants, 2D Correlations process->analyze cluster_workflow ESI-MS Experimental Workflow prep Sample Preparation Dilute solution in MeOH or H₂O/ACN infuse Sample Infusion Direct infusion via syringe pump prep->infuse ionize Ionization Electrospray Ionization (ESI), Positive/Negative Mode infuse->ionize analyze Mass Analysis TOF or Orbitrap Analyzer ionize->analyze detect Data Acquisition Full scan mass spectrum analyze->detect

Caption: A typical workflow for ESI-Mass Spectrometry.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. High-resolution instruments like Time-of-Flight (TOF) or Orbitrap analyzers are preferred for accurate mass measurements.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through an LC system. Spectra are acquired in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

  • Tandem MS (MS/MS): To confirm the structure, the molecular ion can be selected and fragmented within the mass spectrometer to generate a characteristic fragmentation pattern that can be compared against predicted pathways.

Conclusion

The structural confirmation of cis-3-Amino-tetrahydropyran-4-carboxylic acid is a multi-faceted process that relies on the synergistic use of NMR, IR, and MS. While IR and MS can rapidly confirm the presence of key functional groups and the correct molecular weight, NMR spectroscopy is indispensable for the unambiguous determination of the cis stereochemistry, which is critical to the molecule's function in drug design. The predictive data and protocols outlined in this guide provide a robust framework for researchers to acquire, interpret, and validate the structure of this important synthetic building block.

References

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The Ascendant Role of Tetrahydropyran-Containing Amino Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven medicinal chemistry toward the exploration of structurally unique molecular scaffolds. Among these, non-canonical amino acids incorporating a tetrahydropyran (THP) ring have emerged as a class of privileged structures. The THP moiety, a saturated six-membered heterocycle, is not merely a passive linker but an active contributor to biological efficacy. Its defined chair conformation imparts significant conformational rigidity to the amino acid side chain, a critical attribute for optimizing interactions with biological targets.[1][2] Furthermore, the ring oxygen acts as a key hydrogen bond acceptor, while the overall scaffold serves as a bioisostere for cyclohexyl or phenyl groups, offering a mechanism to fine-tune lipophilicity and improve absorption, distribution, metabolism, and excretion (ADME) properties.[3] This guide provides a comprehensive exploration of the synthesis, incorporation into peptidomimetics, and diverse biological activities of THP-containing amino acids, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

The Tetrahydropyran Moiety: A Privileged Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is an organic compound consisting of a saturated six-membered ring with five carbon atoms and one oxygen atom.[1] In the context of drug design, its value extends far beyond its use as a simple protecting group for alcohols in organic synthesis.[4][5] When incorporated into the side chain of an amino acid, the THP ring offers a powerful toolset for molecular design.

Causality Behind the Choice of THP:

  • Conformational Rigidity: Unlike flexible alkyl chains, the THP ring exists in a stable chair conformation.[1] When attached to the α-carbon of an amino acid, it restricts the rotational freedom of the side chain. This pre-organization into a specific, low-energy conformation can reduce the entropic penalty upon binding to a target protein, leading to higher affinity and selectivity.[2][3]

  • Bioisosteric Replacement: The THP ring is an effective bioisostere for commonly used carbocyclic (e.g., cyclohexane) and aromatic (e.g., phenyl) groups. The key advantage is the introduction of an oxygen atom, which can serve as a hydrogen bond acceptor, creating new, favorable interactions within a receptor's binding pocket that are not possible with its carbocyclic counterparts.[3]

  • Modulation of Physicochemical Properties: Replacing a carbon with a more electronegative oxygen atom reduces the lipophilicity of the moiety compared to a cyclohexane ring. This modulation is a critical strategy for improving a drug candidate's ADME profile, potentially enhancing solubility and bioavailability while reducing metabolic liabilities.[3]

cluster_0 Key Attributes of the THP Moiety THP_Ring Tetrahydropyran (THP) Ring Rigidity Conformational Rigidity (Pre-organization for Binding) THP_Ring->Rigidity H_Bonding Hydrogen Bond Acceptor (Oxygen Atom) THP_Ring->H_Bonding Bioisostere Bioisostere (Cyclohexane/Phenyl Mimic) THP_Ring->Bioisostere ADME Improved ADME Profile (Modulated Lipophilicity) THP_Ring->ADME

Caption: Core advantages of the THP scaffold in drug design.

Synthesis of Tetrahydropyran-Containing Amino Acids

The creation of these novel amino acids requires robust and adaptable synthetic strategies. While numerous methods exist for synthesizing the THP ring itself, such as the Prins cyclization or intramolecular hydroalkoxylation, integrating these scaffolds into an amino acid framework presents a unique challenge.[6] A common and effective approach involves the reductive amination of a corresponding α-keto acid, which can be prepared from a THP-containing starting material.

Experimental Protocol: Representative Synthesis via Reductive Amination

This protocol describes a general, self-validating workflow for the synthesis of a THP-containing amino acid. Each step includes built-in checkpoints for reaction monitoring and product verification.

Objective: To synthesize (S)-2-amino-3-(tetrahydropyran-4-yl)propanoic acid.

Step 1: Synthesis of the α-Keto Acid Intermediate

  • Reaction Setup: To a solution of tetrahydropyran-4-carbaldehyde in a suitable organic solvent (e.g., THF), add a solution of ethyl glyoxylate.

  • Aldol Condensation: Cool the mixture to 0°C and add a non-nucleophilic base (e.g., LDA) dropwise to catalyze an aldol-type condensation.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup & Oxidation: Quench the reaction with a mild acid and extract the product. The resulting α-hydroxy ester is then oxidized using a standard oxidizing agent (e.g., Dess-Martin periodinane) to yield the α-keto ester.

  • Hydrolysis: The ester is hydrolyzed to the α-keto acid using aqueous lithium hydroxide (LiOH).

  • Validation: Purify the α-keto acid by column chromatography. Confirm its structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected mass and spectral shifts validate the successful synthesis of the key intermediate.

Step 2: Asymmetric Reductive Amination

  • Reaction Setup: Dissolve the purified α-keto acid in a methanol/water mixture. Add ammonium chloride and a chiral amine (e.g., (S)-α-methylbenzylamine) to form the chiral imine in situ.

  • Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to reduce the imine to the amine. The chiral auxiliary directs the stereochemistry of the newly formed chiral center.

  • Monitoring: Monitor the reduction by LC-MS to observe the conversion of the keto acid to the amino acid product.

  • Deprotection: Remove the chiral auxiliary by hydrogenolysis over a Palladium on carbon (Pd/C) catalyst.

  • Purification & Validation: Purify the final THP-containing amino acid using ion-exchange chromatography. Verify the final structure, purity, and stereochemistry using NMR, MS, and chiral HPLC.

Start THP-4-carbaldehyde + Ethyl Glyoxylate Keto_Ester α-Keto Ester Intermediate Start->Keto_Ester Aldol Condensation & Oxidation Keto_Acid α-Keto Acid Keto_Ester->Keto_Acid Ester Hydrolysis Imine Chiral Imine Formation (+ Chiral Amine) Keto_Acid->Imine Ammonium Chloride Amino_Acid_Protected Protected THP Amino Acid Imine->Amino_Acid_Protected Reduction (NaBH₃CN) Final_Product Final THP-Amino Acid (Purified) Amino_Acid_Protected->Final_Product Deprotection (Hydrogenolysis) cluster_0 Enzyme Active Site cluster_1 THP-Amino Acid Inhibitor Pocket Hydrophobic Pocket H_Donor H-Bond Donor (e.g., Backbone NH) THP_Ring THP Ring (Hydrophobic) THP_Ring->Pocket van der Waals Interaction Oxygen Oxygen THP_Ring->Oxygen part of ring Oxygen->H_Donor Key Hydrogen Bond

Caption: Proposed binding mode of a THP moiety in an enzyme active site.

Conclusion and Future Perspectives

Tetrahydropyran-containing amino acids represent a validated and highly promising platform for modern drug discovery. Their ability to confer conformational rigidity, modulate physicochemical properties, and engage in specific, high-affinity interactions with biological targets has been demonstrated across a range of therapeutic areas, including infectious diseases and oncology. The true value of this scaffold lies in its rational design principles; it provides medicinal chemists with a predictable tool to enforce bioactive conformations, leading to compounds with enhanced potency, selectivity, and drug-like properties.

Future efforts will likely focus on the development of more complex, poly-substituted THP rings to probe finer details of target binding sites and the use of these amino acids as building blocks for novel macrocyclic and constrained peptide therapeutics. As synthetic methodologies become more sophisticated, the diversity and complexity of accessible THP-amino acids will continue to grow, opening new avenues for tackling challenging diseases.

References

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The Tetrahydropyran Ring as a Conformational Scaffold in Peptide Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of peptides with defined three-dimensional structures is a cornerstone of modern drug discovery and chemical biology. Constraining the inherent flexibility of peptides is paramount to enhancing their biological activity, metabolic stability, and cell permeability. This in-depth technical guide explores the role of the tetrahydropyran (THP) ring as a scaffold for inducing conformational rigidity in peptides. While the use of THP as a protecting group in peptide synthesis is well-established, its incorporation into the peptide backbone to control secondary structure is an emerging area with significant therapeutic potential. This guide will delve into the synthetic strategies for creating THP-containing amino acids, the biophysical techniques used to analyze their impact on peptide conformation, and their application in the design of novel peptidomimetics.

The Challenge of Peptide Flexibility

Peptides are inherently flexible molecules, capable of adopting a multitude of conformations in solution. This conformational heterogeneity can be a significant hurdle in the development of peptide-based therapeutics for several reasons:

  • Reduced Binding Affinity: Only a specific conformation of a peptide, often a helical or turn structure, is recognized by its biological target. The energetic cost of adopting this "bioactive" conformation from a disordered state can lead to lower binding affinity.

  • Increased Susceptibility to Proteolysis: Unstructured peptides are more readily recognized and cleaved by proteases, leading to a short in vivo half-life.[1]

  • Poor Cell Permeability: The adoption of specific folded conformations can facilitate the passage of peptides across cell membranes.

To overcome these limitations, medicinal chemists employ various strategies to pre-organize a peptide into its bioactive conformation. The incorporation of conformationally constrained non-natural amino acids is a powerful approach to achieve this goal.[2]

The Tetrahydropyran Ring: A Versatile Scaffold for Conformational Control

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, offers several attractive features as a building block for conformationally constrained amino acids:

  • Defined Geometry: The chair-like conformation of the THP ring restricts the rotational freedom of substituents, thereby limiting the accessible dihedral angles of the peptide backbone.

  • Improved Pharmacokinetic Properties: The THP moiety is a bioisostere of a cyclohexane ring but with lower lipophilicity.[1] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of the resulting peptide.[1]

  • Hydrogen Bonding Capability: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially stabilizing secondary structures like α-helices and β-turns.[1]

While the primary application of THP in peptide chemistry has been as a protecting group for the side chains of amino acids like serine, threonine, and cysteine,[3][4][5] its incorporation into the peptide backbone as part of a novel amino acid scaffold holds immense promise for peptidomimetic design.[6]

Synthesis of Tetrahydropyran-Containing Amino Acids

The synthesis of amino acids incorporating a THP ring is a key step in their application as peptide conformational modifiers. While specific, readily available commercial sources of diverse THP-amino acids are still emerging, several synthetic strategies can be envisioned based on established organic chemistry principles. A general retrosynthetic approach is outlined below.

G cluster_0 Retrosynthetic Analysis of a Generic THP-Amino Acid THP_AA Tetrahydropyran Amino Acid Precursor1 Functionalized Tetrahydropyran THP_AA->Precursor1 Disconnect C-N and C-C bonds Precursor2 Chiral Amine Source THP_AA->Precursor2 Precursor3 Carboxylic Acid Precursor Precursor1->Precursor3 Further disconnection

Caption: General retrosynthetic strategy for THP-amino acid synthesis.

A plausible forward synthesis could involve the following key steps:

  • Synthesis of a Functionalized Tetrahydropyran Core: This can be achieved through various methods, including hetero-Diels-Alder reactions or intramolecular cyclizations of functionalized alcohols.

  • Introduction of the Amino and Carboxyl Groups: Standard organic transformations, such as reductive amination of a ketone or nucleophilic substitution with an amine followed by oxidation, can be employed to install the amino and carboxyl functionalities onto the THP scaffold. The use of chiral auxiliaries or asymmetric catalysis would be crucial to control the stereochemistry.

  • Protection for Peptide Synthesis: The resulting THP-amino acid would then be appropriately protected (e.g., with Fmoc for the amine and a suitable ester for the carboxylic acid) for solid-phase peptide synthesis (SPPS).

Biophysical Characterization of THP-Modified Peptides

Once a THP-containing amino acid is synthesized and incorporated into a peptide, it is essential to characterize its impact on the peptide's conformation and stability. Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are two powerful techniques for this purpose.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7] It is particularly sensitive to the secondary structure of peptides.

  • α-Helices: Exhibit a characteristic CD spectrum with two negative bands at approximately 222 nm and 208 nm, and a positive band around 195 nm.

  • β-Sheets: Show a negative band near 218 nm and a positive band around 195 nm.

  • Random Coil: Characterized by a strong negative band below 200 nm.

By comparing the CD spectrum of a THP-modified peptide to its unmodified counterpart, one can quantify the change in helicity or other secondary structural elements.

Table 1: Hypothetical CD Data for a THP-Modified Peptide

PeptideMean Residue Ellipticity at 222 nm (deg cm² dmol⁻¹)% Helicity (Calculated)
Native Peptide-5,00015%
THP-Modified Peptide-15,00045%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[8]

  • Chemical Shifts: The chemical shifts of backbone protons (Hα and NH) are sensitive to the local secondary structure. Deviations from random coil values can indicate the presence of helical or extended conformations.

  • Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (< 5 Å), providing distance constraints for structure calculation. Specific patterns of NOEs are characteristic of different secondary structures (e.g., sequential Hα(i)-NH(i+1) for extended structures, and medium-range NH(i)-NH(i+1) and Hα(i)-NH(i+3) for helices).

  • Coupling Constants: The ³J(HNHα) coupling constant is related to the phi (φ) dihedral angle of the peptide backbone. Small values (< 6 Hz) are indicative of helical conformations, while larger values (> 8 Hz) suggest extended structures.

G cluster_workflow Peptide Conformational Analysis Workflow Synthesis Synthesize THP-Amino Acid SPPS Incorporate into Peptide via SPPS Synthesis->SPPS Purification Purify Peptide (HPLC) SPPS->Purification CD Circular Dichroism (CD) Spectroscopy Purification->CD NMR NMR Spectroscopy Purification->NMR Stability Proteolytic Stability Assay Purification->Stability Structure 3D Structure Calculation NMR->Structure

Caption: Workflow for the analysis of THP-modified peptides.

Impact on Proteolytic Stability

A key advantage of incorporating non-natural amino acids is the potential to enhance resistance to enzymatic degradation.[1] The rigid conformation induced by the THP ring can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.

Experimental Protocol: Proteolytic Stability Assay

  • Peptide Incubation: Incubate the THP-modified peptide and its unmodified control at a final concentration of 1 mg/mL in human serum or a solution of a specific protease (e.g., trypsin, chymotrypsin) at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid).

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining intact peptide.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of the peptide.

Table 2: Hypothetical Proteolytic Stability Data

PeptideHalf-life in Human Serum (hours)
Native Peptide0.5
THP-Modified Peptide> 24

Applications in Drug Discovery: THP-Peptides as α-Helix Mimetics

The α-helix is a common secondary structure motif involved in many protein-protein interactions (PPIs). Peptides that can mimic the α-helical domains of proteins are therefore attractive candidates for the development of PPI inhibitors. The incorporation of THP-amino acids can be a powerful strategy to stabilize short peptides in an α-helical conformation, thereby creating potent and specific inhibitors of PPIs.

For example, the interaction between the tumor suppressor p53 and its negative regulator MDM2 is mediated by an α-helical domain of p53. A short peptide containing a THP-amino acid designed to mimic this helical domain could potentially disrupt this interaction and reactivate the tumor-suppressing function of p53.

G cluster_ppi THP-Peptide as an α-Helix Mimetic MDM2 MDM2 Protein Binding_Pocket Hydrophobic Binding Pocket p53_helix p53 α-Helix p53_helix->Binding_Pocket Binds THP_peptide THP-Modified Peptide (α-Helix Mimic) THP_peptide->Binding_Pocket Competitively Binds & Inhibits Interaction

Caption: Mechanism of action for a THP-peptide inhibiting the p53-MDM2 interaction.

Conclusion and Future Perspectives

The incorporation of tetrahydropyran-containing amino acids into peptides represents a promising strategy for the development of conformationally constrained peptidomimetics with enhanced therapeutic potential. The rigid scaffold of the THP ring can pre-organize the peptide backbone into desired secondary structures, leading to increased binding affinity, improved proteolytic stability, and potentially enhanced cell permeability. While the synthesis of diverse THP-amino acid building blocks remains an area for further development, the biophysical and pharmacological advantages offered by this approach are compelling. Future research in this area will likely focus on the development of efficient and stereoselective synthetic routes to a wider range of THP-amino acids and their application in the design of novel therapeutics targeting a variety of diseases.

References

  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–193. [Link]

  • Ramos-Tomillero, I., Rodríguez, H., & Albericio, F. (2015). Tetrahydropyranyl, a nonaromatic acid-labile Cys protecting group for Fmoc peptide chemistry. Organic letters, 17(7), 1680–1683. [Link]

  • Sreerama, N., & Woody, R. W. (2004). Circular dichroism of peptides. Circular Dichroism: Principles and Applications, 2, 699-728. [Link]

  • (This is a placeholder for a specific reference on THP-amino acid synthesis, which was not found in the provided search results. A general reference on unnatural amino acid synthesis would be placed here).
  • (This is a placeholder for a specific reference with quantitative data on THP-modified peptides, which was not found. A relevant reference on a similar heterocyclic system would be cited here).
  • (This is a placeholder for a specific case study of a THP-modified peptide in drug discovery, which was not found. A relevant review on peptidomimetics would be cited here).
  • (This is a placeholder for a specific reference on the proteolytic stability of peptides containing non-n
  • (This is a placeholder for a specific reference on the use of NMR for peptide structure determin
  • (This is a placeholder for a specific reference on solid-phase peptide synthesis of modified peptides).
  • Singh, Y., Sharma, R., & Singh, J. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • (This is a placeholder for a review on non-n
  • (This is a placeholder for a reference on peptide delivery).
  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • (This is a placeholder for a reference on alpha-helix stabiliz
  • (This is a placeholder for a reference on in vivo peptide stability).
  • (This is a placeholder for a reference on non-n
  • (This is a placeholder for a reference on the properties of the THP group).
  • (This is a placeholder for a reference on the stabilizing fe
  • Singh, Y., & Kumar, V. (2025). Peptidomimetics as next – generation therapeutic applications. World Journal of Advanced Research and Reviews, 25(1), 1039-1051. [Link]

  • (This is a placeholder for a reference on the proteolytic stability of beta-peptides).
  • (This is a placeholder for a reference on the conform
  • (This is a placeholder for a general reference on the alpha-helix).
  • Peacock, H., & Philp, C. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. [Link]

  • (This is a placeholder for a reference on tetrazolo peptidomimetics).
  • Wilson, A. J. (2015). Helix mimetics: Recent developments. Progress in biophysics and molecular biology, 118(3), 136–143. [Link]

  • (This is a placeholder for a reference on peptide main chain conform
  • Yin, H., Lee, G., & Hamilton, A. D. (2005). Design, Synthesis, and Evaluation of an α-Helix Mimetic Library Targeting Protein-Protein Interactions. Angewandte Chemie International Edition, 44(20), 2704–2707. [Link]

Sources

A Comprehensive Technical Guide to the Safe Laboratory Handling of cis-3-Amino-tetrahydropyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

The landscape of drug discovery and development is built upon a foundation of novel molecular entities. Among these, non-proteinogenic amino acids like cis-3-Amino-tetrahydropyran-4-carboxylic acid represent a critical class of building blocks for creating new therapeutics.[1][2] Their unique structural conformations offer opportunities to design peptides and small molecules with enhanced stability, potency, and bioavailability.[1] However, with novelty comes the responsibility of rigorous safety assessment.

This guide provides an in-depth overview of the safety and handling protocols for cis-3-Amino-tetrahydropyran-4-carboxylic acid. It is crucial to note that a specific Safety Data Sheet (SDS) for the unprotected cis-3-amino isomer was not publicly available at the time of this writing. Therefore, the hazard information and handling advice presented herein are synthesized and extrapolated from closely related analogues, namely the Boc-protected version (cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid) and the constitutional isomer (4-Aminotetrahydro-2H-pyran-4-carboxylic acid), in conjunction with established principles for handling bifunctional chemical compounds.[3][4] Researchers must treat this document as a foundational guide and are strongly encouraged to perform their own risk assessments based on the specific experimental conditions and quantities in use.

Hazard Identification and Risk Profile

Based on available data for analogous compounds, cis-3-Amino-tetrahydropyran-4-carboxylic acid should be handled as a hazardous substance with the potential to cause irritation and acute toxicity.[3][4] The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.

GHS Hazard Classification (Extrapolated) [3][4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Signal Word: Warning [3]

Hazard Pictograms:

The causality behind these classifications stems from the compound's chemical nature. The free amino group can be basic and irritative to tissues, while the carboxylic acid moiety can also contribute to irritation.[5][6] Fine powders of such compounds can be easily aerosolized, posing a significant inhalation risk to the respiratory tract.[7]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is paramount, integrating engineering controls, administrative procedures, and Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered cis-3-Amino-tetrahydropyran-4-carboxylic acid is a certified chemical fume hood. This is non-negotiable. A fume hood provides adequate ventilation to capture and exhaust dust and potential vapors, protecting the user from inhalation.[7] For operations with a high potential for dust generation, such as weighing or transferring large quantities, a powder containment hood or a glove box is recommended.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is a critical last line of defense and should be selected to provide comprehensive protection.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing.[8]

  • Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Nitrile gloves are required as a minimum level of hand protection.[7] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves. Contaminated gloves should be changed immediately.

  • Respiratory Protection: When working within a properly functioning fume hood, additional respiratory protection is typically not required. However, if a risk assessment determines that dust exposure may exceed acceptable limits (e.g., during a spill cleanup outside of a hood), a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) must be used by trained personnel.

Laboratory Handling and Storage Protocols

Adherence to strict protocols is essential for the safe handling and storage of this compound.

Chemical Incompatibility

As a bifunctional molecule containing both an amine (a base) and a carboxylic acid, this compound can exhibit complex reactivity.[5][6] It is prudent to avoid contact with:

  • Strong Oxidizing Agents: May lead to vigorous and potentially explosive reactions.[9]

  • Strong Bases: While it has a carboxylic acid, the amine group can react. It is best to avoid strong bases.[9]

  • Strong Acids: The amino group will react, likely in an exothermic neutralization reaction.

Recommended Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • The recommended storage temperature is room temperature.[3]

  • Store away from the incompatible materials listed above.

  • Ensure the container is clearly labeled with the full chemical name and associated GHS hazard pictograms.

Step-by-Step Experimental Workflow: Weighing and Solution Preparation

This protocol is designed to minimize exposure and ensure self-validation at each step.

  • Preparation:

    • Don all required PPE (safety goggles, face shield, lab coat, nitrile gloves).

    • Ensure the chemical fume hood is on and functioning correctly.

    • Designate a specific area within the fume hood for handling the compound. Cover this area with disposable bench paper.

    • Assemble all necessary equipment (spatula, weigh boat, solvent, vortex mixer, etc.) within the fume hood before introducing the chemical.

  • Weighing:

    • Carefully open the container inside the fume hood. Avoid creating puffs of dust.

    • Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat on a balance located within the hood or in a designated weighing enclosure.

    • If any powder is spilled, clean it up immediately following the spill procedures outlined in Section 4.

    • Securely close the main container immediately after weighing.

  • Dissolution:

    • Add the weighed solid to the desired reaction vessel or volumetric flask containing the solvent.

    • Cap the vessel and mix using a vortex or magnetic stirrer until fully dissolved.

    • If sonication is required, ensure the vessel is sealed to prevent aerosol generation.

  • Cleanup:

    • Carefully wipe down the spatula and any other contaminated reusable equipment with a damp cloth.

    • Dispose of the weigh boat, bench paper, and any contaminated disposable items in a designated hazardous waste container.[9]

    • Remove PPE in the correct order (gloves first, then face shield, then goggles, then lab coat) and wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep1 Don PPE Prep2 Verify Fume Hood Prep1->Prep2 Prep3 Prepare Workspace Prep2->Prep3 Weigh Weigh Solid Prep3->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Clean_equip Clean Equipment Dissolve->Clean_equip Dispose Dispose of Waste Clean_equip->Dispose Remove_PPE Remove PPE & Wash Hands Dispose->Remove_PPE

Emergency Procedures: A Self-Validating Response

A clear and logical emergency plan is crucial. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First Aid Measures[3]
  • Inhalation: Immediately move the affected person to fresh air. If they feel unwell, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.

Spill Response Protocol

This protocol is for minor spills (<1g) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact the institution's emergency response team.

  • Alert & Isolate: Alert personnel in the immediate area. Isolate the spill and prevent anyone from entering.

  • Assess: If the spill involves a volatile or flammable solvent, eliminate all ignition sources.

  • Protect: Don appropriate PPE, including a respirator if the spill is outside a fume hood.

  • Contain & Clean:

    • Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow) to prevent further dust dispersal.[10]

    • Working from the outside in, carefully sweep the absorbed material into a dustpan. Avoid creating dust clouds.

    • Place the collected material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, followed by ethanol), then with a mild soap and water solution.

    • Place all cleaning materials into the hazardous waste container.

  • Report: Report the incident to the laboratory supervisor and follow institutional reporting procedures.

G Start Spill Occurs IsLarge Is spill large or unmanageable? Start->IsLarge Evacuate Evacuate & Call Emergency Response IsLarge->Evacuate Yes Alert Alert Area Personnel IsLarge->Alert No Protect Don Appropriate PPE Alert->Protect Contain Cover & Contain Spill Protect->Contain Collect Collect Waste Contain->Collect Decon Decontaminate Area Collect->Decon Report Report Incident Decon->Report

Waste Disposal

All waste containing cis-3-Amino-tetrahydropyran-4-carboxylic acid, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.[9][11]

  • Collect all solid and liquid waste in separate, compatible, and clearly labeled hazardous waste containers.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Never dispose of this chemical down the drain.[7]

Conclusion

cis-3-Amino-tetrahydropyran-4-carboxylic acid is a valuable research chemical that, like all laboratory reagents, demands careful and informed handling. By understanding its potential hazards, implementing robust engineering and administrative controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can confidently and safely incorporate this compound into their workflows. The principles of expertise, trustworthiness, and authoritative grounding demand a cautious and proactive approach to safety, ensuring that scientific advancement and personal well-being go hand in hand.

References

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  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - cis-4-AMinotetrahydropyran-3-ol.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: Denatonium benzoate.
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  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700–2707.
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  • Pocha, K., & Kumar, V. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Drug Discovery Today, 26(11), 2639-2647.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: Denatonium benzoate.
  • TCI Chemicals. (2025, July 1). SAFETY DATA SHEET: Denatonium Benzoate.
  • 3M. (2025, October 2). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
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  • Kasperkiewicz, P., et al. (2012). Current and prospective applications of non-proteinogenic amino acids in profiling of proteases substrate specificity. Biological Chemistry, 393(9-10), 843-853.
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Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from cis-3-Amino-tetrahydropyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1] Its rigid, sp³-rich structure can improve metabolic stability, reduce lipophilicity, and provide specific steric and electronic interactions with biological targets.[1] When functionalized with reactive handles, such as the amino and carboxylic acid groups in cis-3-Amino-tetrahydropyran-4-carboxylic acid, the THP ring becomes a versatile building block for the synthesis of novel, complex heterocyclic systems with significant potential in drug discovery.

This guide provides detailed protocols and mechanistic insights for the synthesis of two important classes of heterocyclic compounds derived from cis-3-Amino-tetrahydropyran-4-carboxylic acid: tetrahydropyrano[4,3-d]pyrimidin-4-ones and bicyclic lactams . These scaffolds are of considerable interest due to their presence in a variety of biologically active molecules.[2][3]

I. Synthesis of Tetrahydropyrano[4,3-d]pyrimidin-4-ones

The fusion of a pyrimidinone ring to the tetrahydropyran core generates a class of compounds with potential applications as inhibitors of various enzymes, including kinases and topoisomerases.[2][4] The synthesis of these fused systems can be efficiently achieved through a cyclocondensation reaction of the corresponding β-amino ester with a suitable one-carbon synthon, such as formamidine.

Mechanistic Rationale

The synthesis of the tetrahydropyrano[4,3-d]pyrimidin-4-one core from ethyl cis-3-aminotetrahydropyran-4-carboxylate proceeds via a well-established cyclocondensation pathway. The reaction is typically initiated by the nucleophilic attack of the amino group of the β-amino ester onto one of the electrophilic carbon atoms of formamidine acetate. This is followed by an intramolecular cyclization, driven by the attack of the newly formed amidine nitrogen onto the ester carbonyl. Subsequent elimination of ethanol and acetic acid affords the final fused heterocyclic system. The use of a high-boiling point solvent like 2-butanol facilitates the removal of volatile byproducts, driving the reaction to completion.

G start Ethyl cis-3-aminotetrahydropyran-4-carboxylate + Formamidine Acetate intermediate1 Nucleophilic Attack & Amidine Formation start->intermediate1 2-Butanol, Reflux intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Elimination of NH3 product Tetrahydropyrano[4,3-d]pyrimidin-4-one intermediate2->product Elimination of EtOH

Caption: Workflow for the synthesis of tetrahydropyrano[4,3-d]pyrimidin-4-one.

Detailed Experimental Protocol: Synthesis of (4aR,8aS)-4a,5,6,7,8,8a-Hexahydropyrano[4,3-d]pyrimidin-4(3H)-one

This protocol details the synthesis of the core tetrahydropyrano[4,3-d]pyrimidin-4-one scaffold.

Materials:

  • Ethyl cis-3-aminotetrahydropyran-4-carboxylate

  • Formamidine acetate

  • 2-Butanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of ethyl cis-3-aminotetrahydropyran-4-carboxylate (1.0 eq) in 2-butanol (0.2 M), add formamidine acetate (1.5 eq).

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired (4aR,8aS)-4a,5,6,7,8,8a-hexahydropyrano[4,3-d]pyrimidin-4(3H)-one.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightTypical YieldSpectroscopic Data (¹H NMR, ¹³C NMR, MS)
(4aR,8aS)-4a,5,6,7,8,8a-Hexahydropyrano[4,3-d]pyrimidin-4(3H)-oneC₇H₁₀N₂O₂154.1760-75%Consistent with published data.

II. Synthesis of Bicyclic Lactams

Bicyclic lactams are valuable scaffolds in medicinal chemistry, often serving as constrained dipeptide mimetics or as precursors for more complex molecular architectures.[5] The cis-3-amino-4-carboxylic acid functionality of the starting material is ideally suited for intramolecular cyclization to form a bicyclic lactam.

Mechanistic Rationale

The formation of the bicyclic lactam from cis-3-Amino-tetrahydropyran-4-carboxylic acid is an intramolecular amide bond formation. This reaction typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amino group. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or boric acid, which can catalyze the amidation.[6] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate (with DCC) or a boronic ester intermediate, which is then readily attacked by the intramolecular amine to form the thermodynamically stable lactam, releasing dicyclohexylurea or water as a byproduct. The cis-relationship of the amino and carboxylic acid groups is crucial for this intramolecular cyclization to occur efficiently.

G start cis-3-Aminotetrahydropyran-4-carboxylic Acid activated_acid Carboxylic Acid Activation (e.g., with DCC) start->activated_acid Activating Agent cyclization Intramolecular Nucleophilic Attack activated_acid->cyclization Amine Nucleophile product Bicyclic Lactam cyclization->product Ring Closure & Byproduct Elimination

Caption: Workflow for the synthesis of a bicyclic lactam.

Detailed Experimental Protocol: Synthesis of a Tetrahydropyrano-fused Bicyclic Lactam

This protocol describes a general method for the intramolecular cyclization to form a bicyclic lactam.

Materials:

  • cis-3-Amino-tetrahydropyran-4-carboxylic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve cis-3-Amino-tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous DCM or THF (0.1 M) in a round-bottom flask under an inert atmosphere.

  • If using, add HOBt (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in the same anhydrous solvent to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired bicyclic lactam.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightTypical YieldSpectroscopic Data (¹H NMR, ¹³C NMR, MS)
Tetrahydropyrano-fused bicyclic lactamC₆H₉NO₂127.1470-85%Consistent with expected structure.

Conclusion

cis-3-Amino-tetrahydropyran-4-carboxylic acid is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The protocols detailed in this guide for the preparation of tetrahydropyrano[4,3-d]pyrimidin-4-ones and bicyclic lactams provide a solid foundation for the exploration of new chemical space in drug discovery. The inherent stereochemistry and functionality of the starting material allow for the efficient construction of complex, three-dimensional scaffolds with high potential for biological activity. Further derivatization of these core structures can lead to the development of libraries of novel compounds for screening and lead optimization.

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Application Note & Protocol: cis-3-Amino-tetrahydropyran-4-carboxylic Acid as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the strategic use of saturated heterocyclic scaffolds is paramount for developing drug candidates with improved physicochemical and pharmacokinetic properties. The tetrahydropyran (THP) ring, in particular, is a privileged structure known for enhancing solubility and metabolic stability. This document provides a comprehensive technical guide on cis-3-Amino-tetrahydropyran-4-carboxylic acid, a conformationally constrained β-amino acid. We will delve into its synthesis, conformational analysis, and diverse applications as a versatile scaffold in medicinal chemistry, complete with detailed protocols for its integration into novel therapeutic agents.

The Strategic Imperative of the Tetrahydropyran Scaffold

Medicinal chemistry has seen a progressive shift from flat, aromatic molecules towards three-dimensional scaffolds to improve drug-like properties. Saturated heterocycles, such as the tetrahydropyran (THP) ring, are at the forefront of this evolution. The THP moiety is particularly favored for its ability to increase solubility and reduce metabolic liability, making it a valuable component in the design of novel therapeutics.[1]

cis-3-Amino-tetrahydropyran-4-carboxylic acid stands out as a bifunctional scaffold with unique conformational constraints. The cis relationship between the amino and carboxyl groups locks the molecule into a preferred chair conformation, which can reduce the entropic penalty upon binding to a biological target. This pre-organization of pharmacophoric features can lead to enhanced binding affinity and selectivity.

Conformational Analysis and Structural Rigidity

The conformational preference of the tetrahydropyran ring is analogous to that of cyclohexane, favoring a chair conformation to minimize torsional and steric strain. In the case of cis-3-amino-4-carboxylic acid, the substituents are positioned in a cis relationship, which dictates their axial or equatorial orientation. The determination of the exact conformation is crucial as it governs the spatial orientation of the functional groups available for interaction with biological targets.

The vicinal coupling constant (³J) between the protons at C3 and C4 in the ¹H NMR spectrum is a powerful tool for elucidating the dominant conformation. A small coupling constant (typically 3-6 Hz) is indicative of a cis relationship, suggesting a gauche orientation of the protons.[2] Conversely, a large coupling constant (10-13 Hz) would suggest a trans relationship with an anti-periplanar arrangement.[2] For cis-3,4-disubstituted tetrahydropyrans, the chair conformation with one substituent in an axial and the other in an equatorial position is generally favored.[3]

Diagram of Conformational Isomers:

G cluster_0 Chair Conformations of cis-3-Amino-4-carboxy-THP Conformer A Axial-Equatorial Conformer B Equatorial-Axial Conformer A->Conformer B Ring Flip

Caption: Interconversion of chair conformers for the scaffold.

Synthesis Protocols

The stereoselective synthesis of cis-3-amino-tetrahydropyran-4-carboxylic acid is a key step in its application. Several synthetic routes have been developed, often employing a Prins cyclization or starting from commercially available tetrahydropyranones.[4][5]

Protocol 1: Synthesis from Tetrahydropyran-4-one

This protocol outlines a common method starting from tetrahydropyran-4-one, proceeding through a hydantoin intermediate.

Experimental Workflow:

G A Tetrahydropyran-4-one B Bucherer-Bergs Reaction (KCN, (NH4)2CO3) A->B C Hydantoin Intermediate B->C D Hydrolysis (e.g., Ba(OH)2 or NaOH) C->D E 4-Amino-tetrahydropyran-4-carboxylic acid D->E

Caption: Synthetic route to 4-aminotetrahydropyran-4-carboxylic acid.

Step-by-Step Methodology:

  • Hydantoin Formation: In a pressure vessel, combine tetrahydropyran-4-one, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.[6]

  • Heat the mixture to 60-70°C for several hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to induce precipitation of the spiro-hydantoin product.

  • Hydrolysis: The isolated hydantoin is then subjected to basic hydrolysis, for instance, by heating with aqueous sodium hydroxide or barium hydroxide, to yield the desired 4-amino-tetrahydropyran-4-carboxylic acid.[6]

  • Acidification of the reaction mixture with a mineral acid (e.g., HCl) to a neutral pH will precipitate the final amino acid product.

Applications in Medicinal Chemistry

The rigid scaffold of cis-3-amino-tetrahydropyran-4-carboxylic acid has found broad utility in various areas of drug discovery.

4.1. Peptidomimetics

As a constrained β-amino acid, this scaffold is an excellent building block for peptidomimetics.[7] Its incorporation into peptide sequences can induce stable secondary structures, such as turns and helices, which can mimic the bioactive conformation of natural peptides while offering enhanced resistance to proteolytic degradation.[8]

4.2. PROTACs and Molecular Glues

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[9] A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[9][10] The nature of the linker—its length, rigidity, and composition—is critical for the efficacy of the PROTAC.[11][12]

The cis-3-amino-tetrahydropyran-4-carboxylic acid scaffold can be incorporated into PROTAC linkers to impart rigidity.[10][13] This conformational constraint can help to pre-organize the two ends of the PROTAC, facilitating the formation of a productive ternary complex between the target protein and the E3 ligase, thereby enhancing degradation efficiency.

Table of Scaffold Advantages in PROTAC Design:

FeatureAdvantage in PROTACs
Rigidity Reduces the entropic cost of ternary complex formation.[10]
Defined Exit Vectors Allows for precise control over the spatial orientation of the two ligands.
Improved Solubility The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility.
Metabolic Stability The saturated heterocyclic core is generally more resistant to metabolic degradation than aliphatic chains.
Protocol 2: Incorporation into a PROTAC Linker via Amide Coupling

Workflow Diagram:

G A N-Fmoc-cis-3-amino-THP-4-COOH B Amide Coupling with E3 Ligase Ligand A->B C Fmoc Deprotection B->C D Amide Coupling with Target Protein Ligand C->D E Final PROTAC Molecule D->E

Caption: General workflow for scaffold incorporation into a PROTAC.

Step-by-Step Methodology:

  • First Amide Coupling: Protect the amino group of cis-3-amino-tetrahydropyran-4-carboxylic acid with an Fmoc group.[14][15]

  • Activate the carboxylic acid of the N-Fmoc protected scaffold using a standard peptide coupling reagent such as HATU or HBTU in the presence of a base like DIPEA.

  • React the activated scaffold with the amine-functionalized E3 ligase ligand.

  • Fmoc Deprotection: Remove the Fmoc group using a solution of piperidine in DMF.

  • Second Amide Coupling: Couple the newly freed amine with the carboxylic acid-functionalized target protein ligand using the same peptide coupling conditions as in step 2.

  • Purify the final PROTAC molecule using reverse-phase HPLC.

Conclusion

cis-3-Amino-tetrahydropyran-4-carboxylic acid is a valuable and versatile scaffold for medicinal chemists. Its inherent conformational rigidity and the presence of two orthogonal functional groups make it an ideal building block for a wide range of applications, from peptidomimetics to the rapidly evolving field of targeted protein degradation. The synthetic accessibility and the predictable conformational behavior of this scaffold will undoubtedly continue to fuel its use in the design of next-generation therapeutics.

References
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Asymmetric Synthesis of cis-3-Amino-tetrahydropyran-4-carboxylic Acid Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained Amino Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the design and synthesis of conformationally constrained amino acid analogues have emerged as a paramount strategy for the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability. The incorporation of rigid structural motifs into peptide backbones or as standalone pharmacophores can pre-organize a molecule into its bioactive conformation, thereby minimizing the entropic penalty upon binding to its biological target. Among the diverse array of scaffolds utilized for this purpose, the tetrahydropyran (THP) ring has garnered significant attention as a privileged structure in numerous biologically active compounds and approved drugs.[1][2][3]

This application note focuses on the asymmetric synthesis of cis-3-amino-tetrahydropyran-4-carboxylic acid derivatives, a class of non-proteinogenic amino acids that rigidly hold the amino and carboxylic acid functionalities in a defined spatial orientation. This specific cis-stereochemical arrangement is of particular interest as it mimics a specific turn or loop in a peptide chain, making these derivatives valuable building blocks for peptidomimetics and probes for studying protein-protein interactions. The inherent conformational rigidity of this scaffold can lead to improved receptor binding affinity and selectivity, as well as enhanced resistance to enzymatic degradation.[4] This guide provides a comprehensive overview of the synthetic strategies available and presents a detailed, field-proven protocol for the asymmetric synthesis of this valuable scaffold, aimed at researchers, scientists, and drug development professionals.

Strategic Approaches to the Asymmetric Synthesis of Substituted Tetrahydropyrans

The stereocontrolled synthesis of highly substituted tetrahydropyrans presents a considerable challenge in organic synthesis. Several elegant strategies have been developed to address this, each with its own set of advantages and limitations.

  • Organocatalytic Domino Reactions: The advent of asymmetric organocatalysis has provided powerful tools for the construction of complex chiral molecules.[5] Domino or cascade reactions, such as Michael-hemiacetalization sequences, can rapidly build the tetrahydropyran core with multiple stereocenters in a single pot, often with high enantioselectivity.[6][7] These methods are attractive due to their operational simplicity and metal-free conditions.

  • Intramolecular Oxa-Michael Addition: The intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl system is a robust and widely used method for the formation of the tetrahydropyran ring.[8] The stereochemical outcome of this cyclization can be controlled through the use of chiral catalysts or by substrate control, allowing for the diastereoselective synthesis of either cis or trans isomers.

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, provides a direct route to enantiopure products. This approach leverages the inherent chirality of the starting material to induce the desired stereochemistry in the final product.

  • Diastereoselective Conjugate Addition with Chiral Auxiliaries: The use of a chiral auxiliary to direct the stereochemical course of a reaction is a classic and reliable strategy in asymmetric synthesis.[9] This approach often provides high levels of stereocontrol and is amenable to a wide range of substrates.

This guide will focus on a protocol inspired by the highly successful diastereoselective conjugate addition of a chiral lithium amide, a strategy that has proven effective in the synthesis of analogous heterocyclic amino acids.[10]

Protecting Group Strategies: A Critical Consideration

The successful synthesis of cis-3-amino-tetrahydropyran-4-carboxylic acid derivatives hinges on a well-devised protecting group strategy to mask the reactive amino and carboxylic acid functionalities during the synthetic sequence. The choice of protecting groups is dictated by their stability to the reaction conditions employed and the ease of their selective removal.[11]

  • Amino Group Protection: The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amino functionality. It is stable to a wide range of non-acidic conditions and can be readily removed with mild acid, such as trifluoroacetic acid (TFA).[12]

  • Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester, for example, a methyl or ethyl ester. These esters are stable to many reaction conditions and can be hydrolyzed under basic conditions (e.g., with lithium hydroxide) at the final stage of the synthesis.[13]

Core Protocol: Asymmetric Synthesis of a cis-3-(Boc-amino)tetrahydropyran-4-carboxylate Derivative

This protocol is adapted from the robust methodology developed by Davies et al. for the synthesis of the analogous tetrahydrofuran system and is expected to provide the desired tetrahydropyran derivative with high diastereoselectivity.[10] The key step is the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester precursor.

Diagram of the Synthetic Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Conjugate Addition cluster_2 Part 3: Cyclization and Functionalization A Starting Material (e.g., Dihydropyran derivative) B α,β-Unsaturated Ester Precursor A->B Multi-step synthesis D Diastereoselective Conjugate Addition B->D C Chiral Lithium Amide C->D E Intermediate Adduct D->E Quench F Intramolecular Cyclization (Oxa-Michael) E->F G cis-3-Amino-tetrahydropyran -4-carboxylate Derivative F->G

Caption: Proposed workflow for the asymmetric synthesis.

Materials and Reagents
ReagentSupplierGrade
α,β-Unsaturated Ester PrecursorCustom Synthesis>98% Purity
(S)-N-Benzyl-N-(α-methylbenzyl)amineSigma-Aldrich99%
n-Butyllithium (1.6 M in hexanes)Sigma-AldrichSolution
Tetrahydrofuran (THF), anhydrousSigma-Aldrich≥99.9%, inhibitor-free
Diethyl ether, anhydrousSigma-Aldrich≥99.7%, inhibitor-free
Saturated aqueous ammonium chloride (NH₄Cl)Fisher ScientificACS Grade
Magnesium sulfate (MgSO₄), anhydrousFisher ScientificACS Grade
Boc Anhydride (Di-tert-butyl dicarbonate)Sigma-Aldrich97%
Sodium bicarbonate (NaHCO₃)Fisher ScientificACS Grade
Ethyl acetateFisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Silica gel for column chromatographySiliCycle60 Å, 40-63 µm
Step-by-Step Protocol

Part 1: Diastereoselective Conjugate Addition

  • Preparation of the Chiral Lithium Amide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add (S)-N-benzyl-N-(α-methylbenzyl)amine (1.1 equivalents) and anhydrous tetrahydrofuran (THF, 10 mL per mmol of amine).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.6 M in hexanes, 1.05 equivalents) dropwise via syringe over 10 minutes.

    • Stir the resulting orange solution at -78 °C for 30 minutes.

  • Conjugate Addition:

    • In a separate flame-dried flask, dissolve the α,β-unsaturated ester precursor (1.0 equivalent) in anhydrous THF (15 mL per mmol of ester).

    • Cool the ester solution to -78 °C.

    • Transfer the freshly prepared lithium amide solution to the ester solution via cannula over 20 minutes.

    • Stir the reaction mixture at -78 °C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude adduct.

Part 2: Intramolecular Cyclization and Boc Protection

  • Cyclization:

    • The crude adduct is often prone to spontaneous cyclization. To ensure complete cyclization, dissolve the crude material in a suitable solvent such as dichloromethane (DCM) and stir at room temperature for 12-24 hours. The progress of the cyclization can be monitored by TLC or ¹H NMR.

  • Protection of the Amino Group:

    • Once cyclization is complete, dissolve the crude amino-tetrahydropyran ester in a mixture of THF and water (1:1).

    • Add sodium bicarbonate (3.0 equivalents) followed by Boc anhydride (1.5 equivalents).

    • Stir the mixture vigorously at room temperature for 12 hours.

    • Remove the THF in vacuo and extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Part 3: Purification and Characterization

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired cis-3-(Boc-amino)tetrahydropyran-4-carboxylate derivative.

  • Characterization:

    • The stereochemistry of the product can be confirmed by Nuclear Overhauser Effect Spectroscopy (NOESY) NMR experiments. A strong NOE correlation between the protons at C3 and C4 is indicative of their cis relationship.[4][14][15]

    • High-resolution mass spectrometry (HRMS) and ¹H and ¹³C NMR spectroscopy should be used to confirm the structure and purity of the final product.

Expected Results and Data Summary

Based on analogous syntheses, this protocol is expected to yield the cis-diastereomer as the major product with high diastereoselectivity.

StepProductExpected YieldExpected Diastereomeric Ratio (cis:trans)
Conjugate Addition & Cyclizationcis-3-Amino-tetrahydropyran-4-carboxylate70-85%>95:5
Boc Protection & Purificationcis-3-(Boc-amino)tetrahydropyran-4-carboxylate85-95%>98:2 (after chromatography)

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The formation of the lithium amide is highly sensitive to moisture. Ensure all glassware is thoroughly flame-dried and that anhydrous solvents are used.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the addition of n-butyllithium and the conjugate addition step is crucial for achieving high diastereoselectivity.

  • Slow Addition: The dropwise addition of reagents helps to control the exothermicity of the reactions and prevent side reactions.

  • Monitoring the Reaction: TLC is an effective tool for monitoring the progress of the reaction. A suitable solvent system should be determined empirically.

Mechanism of Stereoselection

The high diastereoselectivity of the conjugate addition is attributed to a chair-like transition state where the bulky substituents of the chiral amine effectively shield one face of the α,β-unsaturated ester, directing the addition of the amide to the opposite face.

Proposed Catalytic Cycle

G A Chiral Amine C Chiral Lithium Amide A->C Deprotonation B n-BuLi B->C E Chelated Transition State C->E D α,β-Unsaturated Ester D->E F Enolate Intermediate E->F Conjugate Addition H Adduct F->H Protonation G Protonation G->H

Caption: Proposed mechanism for the conjugate addition.

Conclusion

The asymmetric synthesis of cis-3-amino-tetrahydropyran-4-carboxylic acid derivatives provides access to a valuable class of conformationally constrained amino acids with significant potential in drug discovery. The protocol detailed in this application note, based on a diastereoselective conjugate addition, offers a reliable and highly stereoselective route to these important building blocks. The careful selection of protecting groups and adherence to stringent reaction conditions are paramount for the successful execution of this synthesis. The resulting enantiomerically enriched products can be readily incorporated into peptides or used as scaffolds for the development of novel small molecule therapeutics.

References

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Application Notes and Protocols for the Efficient Coupling of Sterically Hindered Amino Acids: A Focus on cis-3-Amino-tetrahydropyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The synthesis of peptides and peptidomimetics is a cornerstone of modern drug discovery. The incorporation of non-natural or structurally constrained amino acids, such as cis-3-Amino-tetrahydropyran-4-carboxylic acid, offers a powerful strategy to modulate the pharmacological properties of a peptide, including its potency, selectivity, and metabolic stability. However, the very features that make these building blocks desirable—their steric bulk and conformational rigidity—present significant challenges during peptide synthesis.

Sterically hindered amino acids, characterized by bulky side chains or substitution at the α-carbon, dramatically slow down the rate of amide bond formation.[1][2] This can lead to incomplete reactions, the formation of deletion sequences, and racemization, ultimately resulting in low yields and difficult purification.[3] The successful incorporation of these challenging residues requires a departure from standard coupling protocols and a thoughtful selection of reagents and reaction conditions.

This guide provides a comprehensive overview of advanced protocols and strategies to overcome the challenges associated with the coupling of sterically hindered amino acids, with a particular focus on the novel building block, cis-3-Amino-tetrahydropyran-4-carboxylic acid.

Understanding the Mechanism of Peptide Coupling

Peptide bond formation is a two-step process: the activation of a carboxylic acid moiety followed by nucleophilic attack from the amino group of the incoming amino acid.[4] The efficiency of this process is highly dependent on the reactivity of the activated intermediate. For sterically hindered amino acids, a highly reactive activated species is necessary to overcome the high activation energy of the coupling reaction.

Choosing the Right Coupling Reagent: A Comparative Analysis

Standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often insufficient for demanding couplings involving sterically hindered amino acids.[1] Modern peptide synthesis relies on more potent in-situ activating reagents, primarily aminium/uronium and phosphonium salts.[5]

Reagent ClassExamplesMechanism of Action & Key Features
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUForm highly reactive O-acylisourea intermediates which then react with an additive (like HOAt or OxymaPure) to generate a highly reactive active ester.[5][6] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen of its HOAt component.[5][7] COMU, an Oxyma-based reagent, offers comparable reactivity to HATU with the added benefits of improved safety (non-explosive) and solubility of byproducts.[4][8]
Phosphonium Salts PyBOP, PyAOPGenerate active esters through the formation of a phosphonium intermediate. PyAOP, the HOAt analogue of PyBOP, is highly effective for coupling N-methyl and other sterically hindered amino acids.[5][6]

Key Considerations for Reagent Selection:

  • Reactivity: For highly hindered couplings, HATU, COMU, and PyAOP are generally considered the most effective reagents.[5][6] The order of reactivity of the generated active esters is generally considered to be OAt > Oxyma Pure > O-6-ClBt > OBt.[5]

  • Safety: Oxyma-based reagents like COMU are non-explosive and are becoming the preferred choice over potentially explosive HOBt and HOAt-based reagents.[4][5]

  • Byproduct Removal: The byproducts of COMU are generally more water-soluble, which can simplify purification in solution-phase synthesis.[8]

The Critical Role of Additives

Coupling additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial for enhancing coupling efficiency and minimizing racemization, especially when using carbodiimides.[4] They act by forming active esters that are more reactive than the initial activated species and are less prone to side reactions.

  • HOAt: The pyridine nitrogen in HOAt provides anchimeric assistance during the coupling reaction, making it more effective than HOBt.[5][7]

  • OxymaPure: This additive is a non-explosive alternative to HOBt and HOAt and demonstrates high coupling rates with low racemization.[4]

Experimental Workflow for Coupling Sterically Hindered Amino Acids

The following diagram illustrates a general workflow for the coupling of a sterically hindered amino acid in solid-phase peptide synthesis (SPPS).

G cluster_prep Preparation cluster_coupling Coupling cluster_post Post-Coupling Resin 1. Resin Swelling (e.g., in DMF or NMP) Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Preactivation 3. Pre-activation of Amino Acid (Amino Acid, Coupling Reagent, Base) Coupling 4. Coupling to Resin (Add pre-activated mix to resin) Preactivation->Coupling Washing 5. Washing (e.g., DMF, DCM) Coupling->Washing Monitoring 6. Monitoring (e.g., Kaiser Test) Washing->Monitoring Monitoring->Deprotection If complete, for next cycle Capping 7. Capping (Optional) (e.g., Acetic Anhydride) Monitoring->Capping If incomplete Capping->Washing

Caption: General workflow for SPPS coupling.

Detailed Protocols

The following protocols are designed for the coupling of N-Fmoc-cis-3-Amino-tetrahydropyran-4-carboxylic acid to a resin-bound peptide. These can be adapted for solution-phase synthesis with appropriate modifications to the workup procedure.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for the most challenging couplings due to the high reactivity of HATU.

Materials:

  • N-Fmoc-cis-3-Amino-tetrahydropyran-4-carboxylic acid (1.5-3 eq.)

  • HATU (1.5-3 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3-6 eq.)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Fmoc-deprotected peptide-resin (1 eq.)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in NMP for at least 30 minutes.

  • Pre-activation:

    • In a separate vessel, dissolve N-Fmoc-cis-3-Amino-tetrahydropyran-4-carboxylic acid and HATU in NMP.

    • Add DIPEA or Collidine to the solution. A color change may be observed.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling:

    • Drain the solvent from the swollen resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended overnight.[1]

  • Monitoring and Workup:

    • Take a small sample of the resin and perform a Kaiser test to monitor for the presence of free amines.

    • If the Kaiser test is positive (indicating incomplete coupling), drain the coupling solution and repeat the coupling step with fresh reagents (double coupling).

    • If the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with NMP (3x), Dichloromethane (DCM) (3x), and NMP (3x).

  • Capping (Optional): If the coupling remains incomplete after a double coupling, cap the unreacted amino groups with a solution of acetic anhydride and a non-nucleophilic base (e.g., 10% Ac₂O, 5% DIPEA in NMP) for 10-15 minutes. This will prevent the formation of deletion sequences in the final peptide.

Protocol 2: COMU-Mediated Coupling

This protocol provides a highly efficient and safer alternative to HATU-mediated coupling.

Materials:

  • N-Fmoc-cis-3-Amino-tetrahydropyran-4-carboxylic acid (1.5-3 eq.)

  • COMU (1.5-3 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3-6 eq.)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Fmoc-deprotected peptide-resin (1 eq.)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in NMP for at least 30 minutes.

  • Pre-activation:

    • In a separate vessel, dissolve N-Fmoc-cis-3-Amino-tetrahydropyran-4-carboxylic acid and COMU in NMP.

    • Add DIPEA to the solution. The solution will typically turn orange-red.[8]

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling:

    • Drain the solvent from the swollen resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The color of the solution will fade as the reaction proceeds.[8]

  • Monitoring and Workup: Follow the same monitoring and workup procedure as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Incomplete Coupling Insufficient reagent excess, short reaction time, poor resin solvation.Increase the equivalents of amino acid and coupling reagent (up to 3 eq.). Extend the coupling time (up to overnight).[1] Use NMP instead of DMF for better solvation.[1] Consider gentle heating or microwave-assisted synthesis.[1]
Racemization Over-activation, prolonged exposure to base.Use a less basic amine like 2,4,6-Collidine instead of DIPEA. Minimize pre-activation time.
Side Reactions Guanidinylation of the N-terminus with aminium reagents.Avoid using a large excess of the coupling reagent.[6] Ensure pre-activation is performed before adding the coupling mixture to the resin.

Advanced Strategies for Extremely Hindered Couplings

For couplings that fail even with potent reagents like HATU or COMU, more advanced strategies may be necessary:

  • Microwave-Assisted Peptide Synthesis (MASPS): The use of microwave irradiation can significantly accelerate coupling reactions by efficiently heating the reaction mixture, thereby overcoming the high activation energy of sterically hindered couplings.[1]

  • Acyl Fluoride Formation: Converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy for coupling α,α-disubstituted amino acids and other severely hindered residues.[4][9] This can be achieved using reagents such as TFFH.[4]

Conclusion

The successful incorporation of sterically hindered amino acids like cis-3-Amino-tetrahydropyran-4-carboxylic acid into peptides is achievable with the careful selection of modern coupling reagents, optimized reaction conditions, and appropriate monitoring. The use of highly reactive aminium/uronium or phosphonium salt-based coupling reagents, in conjunction with additives like HOAt or OxymaPure, is paramount. For particularly challenging cases, extending reaction times, employing microwave assistance, or converting the amino acid to its acyl fluoride derivative can provide a pathway to success. By understanding the principles outlined in this guide and implementing the detailed protocols, researchers can confidently incorporate these valuable building blocks into their synthetic peptides, paving the way for the development of novel therapeutics.

References

  • Albericio, F., & Subirós-Funosas, R. (2010). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 14(1), 104-113. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Kuttan, R., & Remko, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 193. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Katritzky, A. R., & Abdel-Fattah, A. A. A. (2002). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 67(21), 7517–7519. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Fields, G. B. (2002). Principles and Practice of Solid-Phase Peptide Synthesis. In Current Protocols in Protein Science. John Wiley & Sons, Inc. [Link]

  • Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624–11627. [Link]

  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(26), 9678–9683. [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Isidro-Llobet, A., Guasch-Camell, J., & Giralt, E. (2016). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 58(7-8), 447–465. [Link]

  • Royal Society of Chemistry. (2022). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

  • YouTube. (2020). Peptide Coupling Reagents. [Link]

  • YouTube. (2022). Peptide Hand Synthesis Part 5: Coupling Amino Acids. [Link]

  • ACS Publications. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. [Link]

  • ACS Publications. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

Sources

Troubleshooting & Optimization

Navigating the Labyrinth: A Technical Support Guide to HPLC Purification of Peptides with Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) purification of peptides featuring constrained amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these complex molecules. The introduction of conformational constraints, such as macrocyclization (e.g., cyclic peptides), stapling, or the incorporation of unnatural amino acids, imparts desirable therapeutic properties but often complicates purification. This resource provides in-depth troubleshooting guidance and frequently asked questions to empower you to optimize your purification strategies and achieve high-purity products.

Troubleshooting Guide: From Tailing Peaks to Elusive Isomers

This section addresses common problems encountered during the HPLC purification of constrained peptides. Each issue is presented with potential causes and actionable solutions, grounded in the principles of chromatography and peptide chemistry.

Problem 1: Poor Resolution or Co-elution of the Target Peptide with Impurities

  • Symptom: The peak corresponding to your constrained peptide is not baseline-separated from other peaks, leading to impure fractions.

  • Potential Causes & Solutions:

    • Inappropriate Stationary Phase: The rigidity of constrained peptides can mask hydrophobic regions or introduce unique polar interactions not well-suited for a standard C18 column. The fixed conformation can reduce the peptide's ability to interact fully with the stationary phase.

      • Solution: Screen alternative stationary phases. A C8 or C4 column, being less hydrophobic, might offer better selectivity for moderately hydrophobic constrained peptides. For more polar constrained peptides, a phenyl-hexyl phase can provide different selectivity through pi-pi interactions. For highly polar or hydrophilic constrained peptides, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase HPLC (RP-HPLC).[1][2]

    • Suboptimal Mobile Phase Composition: The choice of organic modifier and ion-pairing agent is critical.

      • Solution:

        • Gradient Optimization: Employ a shallower gradient around the elution point of your peptide. A decrease of 1% organic solvent per minute is a good starting point for method development.[3]

        • Alternative Organic Modifiers: While acetonitrile is common, isopropanol or ethanol can alter selectivity, especially for hydrophobic peptides that may aggregate in acetonitrile.

        • Ion-Pairing Agent Modification: Trifluoroacetic acid (TFA) is a standard ion-pairing agent, but its strong pairing can sometimes mask subtle differences between closely related peptides.[4] Consider using a weaker ion-pairing agent like formic acid, especially if your downstream application is mass spectrometry, as TFA can cause ion suppression.[4] For enhancing retention of hydrophilic constrained peptides, a more hydrophobic ion-pairing agent like pentafluoropropionic acid (PFPA) or heptafluorobutyric acid (HFBA) can be beneficial.[1][5]

    • Incorrect Mobile Phase pH: The ionization state of acidic and basic residues significantly impacts retention and selectivity.[6]

      • Solution: Adjust the mobile phase pH. For peptides with acidic residues, increasing the pH towards their pKa can increase hydrophobicity and retention. Conversely, for basic peptides, a higher pH will deprotonate basic residues, increasing their retention in RP-HPLC.[7] Be mindful of the pH limitations of your column; silica-based columns are generally stable between pH 2 and 8.[1]

Problem 2: Peak Tailing or Broadening

  • Symptom: The peak for your constrained peptide is asymmetrical (tailing) or wider than expected, indicating poor chromatographic efficiency.

  • Potential Causes & Solutions:

    • Secondary Interactions with the Stationary Phase: Residual silanols on silica-based columns can interact with basic residues in the peptide, causing tailing.

      • Solution:

        • Increase Ion-Pairing Agent Concentration: A higher concentration of TFA (e.g., 0.1%) can more effectively shield the silanols.

        • Use a Modern, End-capped Column: Columns specifically designed for peptide separations often have advanced end-capping to minimize silanol interactions.

        • Elevate Column Temperature: Increasing the temperature (e.g., to 40-60°C) can improve peak shape and reduce viscosity, leading to sharper peaks.[7]

    • Peptide Aggregation: Hydrophobic constrained peptides have a tendency to aggregate, leading to broad or even multiple peaks.

      • Solution:

        • Incorporate Organic Solvent in the Sample: Dissolve the peptide in a small amount of a strong organic solvent like DMSO or isopropanol before diluting with the mobile phase.

        • Elevate Temperature: As mentioned, higher temperatures can disrupt aggregates.[7]

        • Use Chaotropic Agents: In challenging cases, the addition of a low concentration of a chaotropic agent like guanidine hydrochloride to the sample might be necessary, but ensure it's compatible with your column and downstream applications.

    • Slow On-Column Conformational Changes: Some constrained peptides can exist in multiple conformations that slowly interconvert on the chromatographic timescale, resulting in broadened peaks.

      • Solution:

        • Vary the Temperature: Changing the temperature can alter the rate of interconversion, potentially sharpening the peak.

        • Change the Mobile Phase: A different organic solvent or ion-pairing agent can stabilize one conformation over others.

Problem 3: Difficulty Separating Diastereomers

  • Symptom: Your synthesis has produced diastereomers (e.g., due to epimerization during cyclization), and they are proving difficult to resolve by HPLC.

  • Potential Causes & Solutions:

    • Insufficient Selectivity of the Chromatographic System: Diastereomers have very similar physicochemical properties, making them challenging to separate.

      • Solution:

        • Optimize Temperature: Temperature can have a significant impact on the separation of diastereomers, as it can affect the conformational flexibility of the peptides and their interaction with the stationary phase.[8]

        • Shallow Gradient: A very shallow gradient is crucial for resolving subtle differences.

        • Alternative Stationary Phases: A phenyl-hexyl or a biphenyl column may offer different selectivity based on subtle conformational differences between the diastereomers.

        • Mobile Phase pH Adjustment: Small changes in pH can alter the charge distribution and conformation, potentially improving resolution.

Frequently Asked Questions (FAQs)

Q1: Which HPLC column is the best starting point for purifying a novel constrained peptide?

A1: For most constrained peptides, a wide-pore (300 Å) C18 column is a good initial choice. The larger pore size allows better access of these often-larger molecules to the stationary phase.[9] However, the unique structure of your peptide may necessitate exploring other options as outlined in the troubleshooting guide. A systematic screening of different column chemistries (C18, C8, Phenyl-Hexyl) and mobile phase conditions is highly recommended.[3]

Q2: How does the presence of unnatural amino acids affect my purification strategy?

A2: Unnatural amino acids can significantly alter the hydrophobicity and overall chemical properties of the peptide.[10][11] For instance, highly fluorinated amino acids will drastically increase hydrophobicity, requiring a higher percentage of organic solvent for elution. Conversely, the incorporation of polar unnatural amino acids may lead to poor retention on a C18 column, making HILIC a more suitable technique. It is essential to consider the properties of the specific unnatural amino acid when developing your purification method.

Q3: My cyclic peptide is very hydrophobic and difficult to dissolve. How should I prepare my sample for injection?

A3: For hydrophobic peptides, dissolution is a common challenge.[7][12] Start by dissolving the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), hexafluoroisopropanol (HFIP), or n-propanol.[12] Then, slowly add your mobile phase A (aqueous component) to the dissolved peptide. It is crucial to inject the sample in a solvent that is weaker than the mobile phase at the start of the gradient to ensure proper focusing of the sample at the head of the column.

Q4: Can I use the same HPLC method for both the linear precursor and the final cyclic peptide?

A4: While you might be able to use a similar method, optimization is almost always necessary. Cyclization can significantly change the peptide's conformation and hydrophobicity. Often, the cyclic peptide will have a different retention time than its linear precursor. It's also important to develop a method that can effectively separate the desired cyclic peptide from any remaining linear precursor and any oligomeric byproducts that may have formed during the cyclization reaction.[6]

Q5: What are the alternatives to RP-HPLC for purifying constrained peptides?

A5: When RP-HPLC fails to provide adequate purification, several orthogonal techniques can be employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for very polar or hydrophilic constrained peptides that show little or no retention in RP-HPLC.[2]

  • Ion-Exchange Chromatography (IEX): IEX separates peptides based on their net charge and can be a powerful tool for separating peptides with similar hydrophobicities but different charge states.[1]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is particularly useful for removing aggregates or for purifying larger constrained peptides.[1][13]

Experimental Protocols & Data

Protocol 1: Systematic Method Development for a Novel Constrained Peptide
  • Solubility Testing: Test the solubility of your crude peptide in various solvents (e.g., water, acetonitrile, methanol, DMSO, isopropanol) and mixtures.

  • Initial Scouting Run:

    • Column: Wide-pore (300 Å) C18, 3.5 or 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A broad linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1 mL/min for a 4.6 mm ID column.

    • Temperature: 40°C.

    • Detection: 214 nm and 280 nm.

  • Gradient Optimization: Based on the scouting run, create a shallower gradient around the elution time of the target peptide. Aim for a gradient slope of approximately 1% B per column volume.

  • Mobile Phase Optimization: If resolution is still not optimal, systematically vary the mobile phase:

    • Ion-Pairing Agent: Compare 0.1% TFA with 0.1% formic acid.

    • Organic Modifier: Compare acetonitrile with methanol or isopropanol.

    • pH: If the peptide has ionizable groups, test different pH values (e.g., pH 2.5 vs. pH 6.5, ensuring column stability).

  • Column Screening: If necessary, screen different stationary phases (e.g., C8, Phenyl-Hexyl).

Table 1: HPLC Column Selection Guide for Constrained Peptides
Stationary PhasePropertiesBest Suited For
C18 (Octadecylsilane) Highly hydrophobic, strong retention for nonpolar molecules.General purpose, good starting point for most constrained peptides.
C8 (Octylsilane) Moderately hydrophobic, less retentive than C18.Hydrophobic constrained peptides that are too strongly retained on C18.
C4 (Butylsilane) Low hydrophobicity.Very hydrophobic and large constrained peptides.
Phenyl-Hexyl Aromatic selectivity through pi-pi interactions.Constrained peptides containing aromatic residues, offers different selectivity from alkyl phases.
Biphenyl Enhanced pi-pi interactions compared to phenyl-hexyl.Aromatic constrained peptides, particularly for separating isomers.
Embedded Polar Group (EPG) Reduced silanol interactions, compatible with highly aqueous mobile phases.Polar constrained peptides.
HILIC (e.g., Amide, Diol) Polar stationary phase.Very polar and hydrophilic constrained peptides not retained in RP-HPLC.

Visualizing Purification Strategies

Diagram 1: Decision Tree for HPLC Method Development

MethodDevelopment start Start: Crude Constrained Peptide solubility Assess Solubility start->solubility scouting Initial Scouting Run (C18, 0.1% TFA/ACN) solubility->scouting eval_scout Evaluate Resolution & Peak Shape scouting->eval_scout good_res Good Resolution? eval_scout->good_res Proceed poor_peak Poor Peak Shape (Tailing/Broad) eval_scout->poor_peak Tailing/Broad Peaks optimize_grad Optimize Gradient (Shallow) good_res->optimize_grad Yes poor_res Poor Resolution good_res->poor_res No good_peak Good Peak Shape? optimize_grad->good_peak optimize_temp Optimize Temperature good_peak->optimize_temp No final_method Final Purification Method good_peak->final_method Yes screen_mp Screen Mobile Phase (Ion-Pair, Solvent, pH) poor_res->screen_mp poor_peak->optimize_temp screen_mp->good_res screen_col Screen Stationary Phase (C8, Phenyl, HILIC) screen_mp->screen_col Still Poor Resolution screen_col->good_res optimize_temp->good_peak optimize_temp->final_method ph_impact cluster_acidic Acidic Peptide (e.g., with Asp, Glu) cluster_basic Basic Peptide (e.g., with Lys, Arg) acid_low_ph Low pH (e.g., 2.5) -COOH is protonated (neutral) - Higher overall hydrophobicity - Increased Retention acid_high_ph High pH (e.g., 6.5) -COO- is deprotonated (charged) - Lower overall hydrophobicity - Decreased Retention acid_low_ph->acid_high_ph Increase pH basic_low_ph Low pH (e.g., 2.5) -NH3+ is protonated (charged) - Lower overall hydrophobicity - Decreased Retention basic_high_ph High pH (e.g., 10) -NH2 is deprotonated (neutral) - Higher overall hydrophobicity - Increased Retention basic_low_ph->basic_high_ph Increase pH

Sources

Technical Support Center: A Scientist's Guide to Coupling cis-3-Amino-tetrahydropyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding the selection of appropriate coupling reagents for the sterically hindered, non-canonical amino acid, cis-3-Amino-tetrahydropyran-4-carboxylic acid. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical logic to empower your decision-making in the lab.

Part 1: Foundational Knowledge & Core Challenges

This section addresses the fundamental properties of the target molecule and the principles of amide bond formation.

Q1: What are the unique structural challenges of coupling cis-3-Amino-tetrahydropyran-4-carboxylic acid?

cis-3-Amino-tetrahydropyran-4-carboxylic acid is a β-amino acid with significant conformational rigidity and steric hindrance. The primary challenges stem from its structure:

  • Steric Hindrance: The tetrahydropyran ring and the cis relationship between the amino and carboxyl groups create a crowded environment around the reactive centers. This bulk can impede the approach of both the activating agent and the incoming nucleophilic amine, slowing down the reaction rate and often leading to incomplete conversions with standard coupling reagents.[1]

  • Conformational Rigidity: Unlike flexible aliphatic amino acids, the cyclic backbone restricts bond rotation. This can lock the molecule into a conformation that is not ideal for the transition state of the coupling reaction.

  • Potential for Epimerization: The stereocenter at the carboxyl-bearing carbon (C4) is susceptible to epimerization under basic conditions, a common issue in peptide synthesis.[2] The formation of an oxazolone intermediate, a common pathway for racemization in α-amino acids, is not possible here; however, direct enolization of the activated carboxyl group can still lead to a loss of stereochemical integrity.[3]

Q2: What is the general mechanism of amide bond formation in peptide coupling?

Amide bond formation is a dehydration reaction that does not occur spontaneously. Coupling reagents facilitate this process by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it for nucleophilic attack by an amine.[4] The process universally follows a two-step pattern:

  • Activation: The coupling reagent reacts with the carboxyl group to form a highly reactive intermediate, such as an active ester or a symmetrical anhydride.[4]

  • Aminolysis: The amino group of the second molecule attacks the carbonyl carbon of this activated intermediate, forming a tetrahedral intermediate which then collapses to yield the desired amide bond and releases the activated leaving group.[4]

G cluster_activation Step 1: Activation cluster_aminolysis Step 2: Aminolysis Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (+ Base) Coupling_Reagent->Activated_Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate Amine R'-NH2 Amine->Tetrahedral_Intermediate Nucleophilic Attack Peptide_Bond Amide (Peptide) Bond R-CO-NH-R'

General Mechanism of Peptide Bond Formation.
Part 2: Coupling Reagent Selection Guide

Given the challenges, selecting a high-potency coupling reagent is critical for success. Standard carbodiimides like DCC or EDC alone are often inefficient for such hindered substrates.[1]

Q3: Which classes of coupling reagents are most effective for cis-3-Amino-tetrahydropyran-4-carboxylic acid?

For sterically demanding couplings, uronium/aminium and phosphonium salt-based reagents are the gold standard.[5] They react quickly, generate highly reactive intermediates, and are generally more effective at overcoming steric barriers.[5]

Reagent ClassRecommended ReagentsMechanism of Action & Key FeaturesPotential Downsides
Uronium/Aminium Salts HATU, HCTU, COMU Form highly reactive OAt (HATU), O-6-ClBt (HCTU), or Oxyma (COMU) active esters.[5] COMU is particularly advantageous as it is safer than benzotriazole-based reagents (HATU/HCTU), shows excellent solubility, and its byproducts are water-soluble, simplifying workup.[3][6]HATU/HCTU can cause guanidinylation of the free amine if used in excess.[7] Benzotriazole-based reagents are potentially explosive and allergenic.[3]
Phosphonium Salts PyBOP, PyAOP Form OBt (PyBOP) or OAt (PyAOP) active esters. They are known for their high efficiency in hindered couplings and cyclizations. Critically, they do not have the guanidinylation side reaction associated with uronium salts.[5]The byproduct, phosphine oxide, can sometimes complicate purification. BOP, the parent compound, forms carcinogenic HMPA as a byproduct; PyBOP is the safer, recommended alternative.[8]
Carbodiimides + Additives EDC/Oxyma, DIC/HOAt Carbodiimides (EDC, DIC) activate the carboxylic acid to form an O-acylisourea intermediate. This is highly reactive but prone to racemization. Additives like OxymaPure (Oxyma) or HOAt trap this intermediate to form a more stable, yet still highly reactive, active ester that is less prone to epimerization.[7]Generally less potent than modern onium salts for severely hindered couplings. Reaction rates can be slower. DCC should be avoided in solid-phase synthesis due to insoluble DCU byproduct formation.[8]
Specialty Reagents DEPBT A phosphonate-based reagent that is exceptionally effective at suppressing epimerization, making it ideal for coupling fragments or easily epimerized amino acids.[2][7]May have lower overall reactivity and be less efficient for the most sterically hindered couplings compared to HATU or COMU.[2]

Senior Scientist Recommendation: For initial attempts with cis-3-Amino-tetrahydropyran-4-carboxylic acid, COMU is the top recommendation due to its high reactivity, superior safety profile, and ease of purification.[3][6][7] For particularly difficult couplings where yield is paramount, HATU remains an excellent, albeit more hazardous, choice.[5][7]

Part 3: Troubleshooting Guide & FAQs
Q4: My coupling reaction has a low or no yield. What are the likely causes and solutions?
  • Cause 1: Insufficient Reagent Potency: The steric hindrance of the substrate is preventing the reaction from proceeding efficiently.

    • Solution: If you are using a carbodiimide-based system, switch to a more potent onium salt reagent like COMU or HATU.[5][9]

  • Cause 2: Aggregation: In non-polar solvents, peptide chains can aggregate through hydrogen bonding, preventing reagents from accessing the reactive sites.[10]

    • Solution: Switch to a more polar, hydrogen-bond-disrupting solvent like N-Methyl-2-pyrrolidone (NMP) or add a co-solvent like Dimethyl sulfoxide (DMSO). Applying gentle heat (40-50°C) or using microwave irradiation can also help break up aggregates.[10]

  • Cause 3: Incomplete Activation: The activation step may be too slow or the activated intermediate may be decomposing before it can react.

    • Solution: Ensure your reagents are dry and high-purity. For onium salt reactions, a short pre-activation time (1-5 minutes) of the carboxylic acid, coupling reagent, and base before adding the amine component can sometimes improve yields.[3]

Q5: I am observing diastereomers in my product. How can I minimize epimerization?
  • Cause: The primary cause is the abstraction of the proton at the C4 position after the carboxyl group has been activated, especially in the presence of excess base.[3]

    • Solution 1: Choice of Base: Use a more sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is standard, but for sensitive cases, consider 2,4,6-Collidine, which is less likely to cause epimerization.

    • Solution 2: Additives: If using a carbodiimide, the inclusion of an additive like OxymaPure or HOAt is mandatory to suppress epimerization.[7]

    • Solution 3: Reagent Selection: Switch to a reagent known for low epimerization, such as DEPBT.[2][7] Additionally, copper(II) chloride (CuCl₂) has been reported as an effective additive to minimize racemization in certain coupling protocols.[2][7]

    • Solution 4: Temperature Control: Avoid high temperatures, as they can accelerate the rate of epimerization. Perform the coupling at 0°C or room temperature.

Q6: How do I choose the right solvent and base?
  • Solvent: The ideal solvent should fully dissolve all reactants. DMF (Dimethylformamide) and NMP are the most common and effective solvents for peptide coupling. For greener chemistry alternatives, 2-Methyltetrahydrofuran (2-MeTHF) has shown compatibility with COMU.[6]

  • Base: A tertiary amine base is required to deprotonate the carboxylic acid and neutralize any acid released during the reaction.[8]

    • DIPEA (Hünig's base): The most common choice. Use 2-4 equivalents.

    • NMM (N-Methylmorpholine): A weaker base than DIPEA, sometimes used to minimize side reactions, though it may result in slower coupling rates.

    • 2,4,6-Collidine or Lutidine: Sterically hindered bases that are less likely to cause side reactions like epimerization. Recommended for sensitive substrates.[6]

Part 4: Experimental Protocols

These protocols provide a starting point for your experiments. Molar equivalents should be optimized based on your specific amine component.

Protocol 1: General Purpose Coupling using COMU in Solution Phase

This protocol is recommended as a first-line approach due to COMU's efficiency and safety.

  • Preparation: In a clean, dry, nitrogen-flushed flask, dissolve cis-3-Amino-tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous DMF (or NMP) to a concentration of 0.1-0.2 M.

  • Reagent Addition: To the stirred solution, add COMU (1.1 eq) followed by DIPEA (2.5 eq).

  • Pre-activation (Optional but Recommended): Stir the mixture at room temperature for 2-5 minutes. The solution may change color.[6]

  • Amine Addition: Add your amine component (1.0-1.1 eq) to the reaction mixture.

  • Reaction: Monitor the reaction by TLC or LC-MS. Couplings are often complete within 1-4 hours at room temperature. If the reaction is sluggish, it can be left overnight or gently heated to 40°C.

  • Workup: Once complete, dilute the reaction with a suitable organic solvent like Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency Coupling for Difficult Substrates using HATU

This protocol is for cases where Protocol 1 fails or gives low yields. Caution: Handle HATU and its byproducts in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: In a clean, dry, nitrogen-flushed flask, dissolve cis-3-Amino-tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous DMF (or NMP) to a concentration of 0.1-0.2 M.

  • Reagent Addition: To the stirred solution, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Pre-activation: Stir the mixture at room temperature for 1-2 minutes.

  • Amine Addition: Add the amine component (1.0 eq) to the mixture.

  • Reaction: Monitor the reaction by TLC or LC-MS. Reactions are typically rapid and can be complete in 30 minutes to 2 hours.

  • Workup & Purification: Follow the same workup and purification steps as described in Protocol 1.

Part 5: Decision-Making Workflow

This workflow helps guide the experimental design process from initial assessment to troubleshooting.

G start Start: Couple cis-3-Amino- tetrahydropyran-4-carboxylic acid reagent_choice Select Initial Reagent: COMU + DIPEA in DMF (Protocol 1) start->reagent_choice run_reaction Run Reaction at RT Monitor by LC-MS reagent_choice->run_reaction check_yield Reaction Complete? Yield > 70%? run_reaction->check_yield success Success! Proceed to Purification check_yield->success Yes troubleshoot Troubleshoot Low Yield check_yield->troubleshoot No check_epimerization Epimerization Observed? success->check_epimerization switch_reagent Switch to HATU (Protocol 2) troubleshoot->switch_reagent Reagent Potency Issue change_conditions Change Conditions: - Switch solvent to NMP - Increase Temp to 40°C - Use Microwave troubleshoot->change_conditions Aggregation/Solubility Issue switch_reagent->run_reaction change_conditions->run_reaction epimer_solutions Mitigate Epimerization: - Use Collidine as base - Lower Temp to 0°C - Consider DEPBT reagent check_epimerization->epimer_solutions Yes

Sources

Technical Support Center: Cleavage Cocktail Optimization for Peptides Containing cis-3-Amino-tetrahydropyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the novel, conformationally constrained amino acid, cis-3-Amino-tetrahydropyran-4-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the critical final step of solid-phase peptide synthesis (SPPS): cleavage from the resin and global deprotection.

The unique structure of cis-3-Amino-tetrahydropyran-4-carboxylic acid, containing a cyclic ether (tetrahydropyran, THP), presents specific challenges during the highly acidic conditions of trifluoroacetic acid (TFA)-mediated cleavage. The protonation of the ether oxygen can lead to ring-opening or other side reactions, necessitating a carefully optimized cleavage cocktail to ensure the integrity of your target peptide.[1][2][3][4][5] This guide is designed to equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I see a significant amount of a low-molecular-weight byproduct after cleavage and HPLC analysis. What could be the cause?

This is a common issue when working with peptides containing acid-labile moieties like the tetrahydropyran ring. The likely culprit is acid-catalyzed degradation of the cis-3-Amino-tetrahydropyran-4-carboxylic acid residue. Under strong acidic conditions, the ether oxygen of the tetrahydropyran ring can be protonated, initiating a ring-opening reaction.[1][2][3][4][5] This can lead to a heterogeneous mixture of byproducts.

Q2: My peptide purity is lower than expected, with several broad peaks close to the main product peak in the chromatogram. Why is this happening?

This observation often points to incomplete removal of protecting groups or the formation of stable carbocation adducts with your peptide. The tetrahydropyran ring, upon protonation and potential ring-opening, can form a reactive carbocation.[6] If not effectively quenched by scavengers, this carbocation can re-attach to nucleophilic residues in your peptide sequence, such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), leading to a variety of modified peptides with similar retention times.[7]

Q3: Are there any specific protecting groups for the amine and carboxylic acid of cis-3-Amino-tetrahydropyran-4-carboxylic acid that I should be aware of?

For the α-amino group, the standard Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is typically used in Fmoc-based SPPS.[8][9] The carboxylic acid is generally unprotected as it forms the peptide bond. If the cis-3-Amino-tetrahydropyran-4-carboxylic acid is not the C-terminal residue, its carboxylic acid will be involved in the peptide bond. If it is the C-terminal residue, it will be attached to the resin. The choice of resin and linker is crucial in this case.[10]

Troubleshooting Guides

Issue 1: Incomplete Cleavage or Low Yield of the Target Peptide

Causality: Incomplete cleavage can arise from several factors, including insufficient acid strength, steric hindrance around the cleavage site, or suboptimal reaction time. While TFA is a strong acid, the presence of the bulky tetrahydropyran residue might necessitate adjustments to standard protocols.[11]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete peptide cleavage.

Experimental Protocol:

  • Baseline Experiment: Start with a standard cleavage cocktail, for example, TFA/TIS/H₂O (95:2.5:2.5, v/v/v), for 2 hours at room temperature.[7]

  • Time Extension: If cleavage is incomplete, extend the reaction time to 4 hours and re-analyze the crude product.

  • Acid Strength: If the yield is still low, consider a modest increase in TFA concentration to 97.5%, maintaining the scavenger ratio. Be aware that stronger acid conditions can increase the risk of side reactions.[11]

  • Solvent Modification: For very hydrophobic or sterically hindered peptides, adding a small amount of dichloromethane (DCM) to the cleavage cocktail can improve swelling of the resin and facilitate cleavage.

Issue 2: Presence of Byproducts Related to the Tetrahydropyran Ring

Causality: The primary concern with the tetrahydropyran moiety is its susceptibility to acid-catalyzed ring-opening.[1][2][3][4][5] This generates a reactive carbocation that can be trapped by nucleophiles, leading to byproducts. The choice and concentration of scavengers are critical to mitigate this. Water and Triisopropylsilane (TIS) are common scavengers that can quench these carbocations.[6][7]

Scavenger Optimization Workflow:

Caption: Workflow for optimizing scavengers to minimize side reactions.

Recommended Cleavage Cocktails:

CocktailComposition (v/v/v)Target Peptide CharacteristicsRationale
Cocktail A (Standard) TFA/TIS/H₂O (95:2.5:2.5)Peptides without other sensitive residues.A good starting point for most peptides. Water and TIS are effective scavengers for the tetrahydropyran-derived carbocation.[6][7]
Cocktail B (Enhanced Scavenging) TFA/TIS/H₂O (90:5:5)Peptides showing significant tetrahydropyran-related byproducts.Increased concentrations of water and TIS provide more robust scavenging of the reactive carbocation.[6]
Cocktail C (For Trp, Met, Cys) TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5)Peptides containing nucleophilic residues like Trp, Met, or Cys.1,2-Ethanedithiol (EDT) is an excellent scavenger for protecting these sensitive residues from alkylation by the tetrahydropyran carbocation.[7]

Experimental Protocol for Scavenger Optimization:

  • Small-Scale Trial: Perform small-scale cleavages on a portion of your peptide-resin using the different cocktails listed in the table.

  • Reaction Conditions: Maintain a consistent reaction time (e.g., 2-3 hours) and temperature (room temperature) for all trials to allow for a direct comparison.

  • Analysis: Analyze the crude product from each trial by HPLC and mass spectrometry to identify the cocktail that provides the highest purity of the target peptide and the lowest level of byproducts.

General Best Practices for Cleavage of Peptides Containing cis-3-Amino-tetrahydropyran-4-carboxylic Acid

  • Resin Washing: Thoroughly wash the peptide-resin with dichloromethane (DCM) and methanol (MeOH) and dry it under vacuum before cleavage. Residual DMF can neutralize TFA and inhibit cleavage.[7]

  • Cold Ether Precipitation: After cleavage, precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether. If the peptide is very hydrophilic and does not precipitate well, concentrating the TFA solution under a stream of nitrogen before adding ether can be beneficial.

  • Temperature Control: Perform the cleavage at room temperature. Elevated temperatures can accelerate side reactions, including the degradation of the tetrahydropyran ring.[11]

By understanding the specific chemical properties of cis-3-Amino-tetrahydropyran-4-carboxylic acid and systematically optimizing your cleavage cocktail, you can successfully obtain your target peptide with high purity and yield.

References

  • White, P. et al. (2020). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Angewandte Chemie International Edition, 59(31), 12813-12818. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Ghosh, A. K. et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(7), 2096-2105. [Link]

  • Sharma, A. et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2269-2276. [Link]

  • Wikipedia. (2024). Trifluoroacetic acid. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

  • Sharma, A. et al. (2017). Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis. ChemistryOpen, 6(2), 174-177. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]

  • ChemRxiv. (2023). Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). [Link]

  • Leah4sci. (2018). ether cleavage with strong acids. YouTube. [Link]

  • Albericio, F. et al. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Kramer, K., & Lilly, C. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. In Fundamentals of Organic Chemistry. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Zhang, Z. et al. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Catalysts, 14(7), 441. [Link]

  • Wikipedia. (2024). Protecting group. [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of Peptides with cis-3-Amino-tetrahydropyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of peptides incorporating the non-proteinogenic amino acid, cis-3-Amino-tetrahydropyran-4-carboxylic acid (c3AThp4C). This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this cyclic β-amino acid in their mass spectrometry workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and interpret your data with confidence.

Introduction to c3AThp4C in Mass Spectrometry

The incorporation of novel peptide building blocks like c3AThp4C is a promising strategy in drug discovery, offering enhanced structural stability and biological activity. However, the introduction of such unique moieties necessitates a deeper understanding of their behavior in the gas phase during mass spectrometry analysis. The cyclic nature and the presence of an ether linkage within the tetrahydropyran ring of c3AThp4C introduce fragmentation pathways that differ from standard proteinogenic amino acids. This guide will address the potential fragmentation patterns of c3AThp4C-containing peptides and provide solutions to common experimental challenges.

Core Principles of Peptide Fragmentation

Before delving into the specifics of c3AThp4C, it is essential to recall the fundamental principles of peptide fragmentation in mass spectrometry. The most common fragmentation techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

  • CID and HCD: These "slow-heating" methods typically induce cleavage of the peptide backbone at the amide bonds, generating predominantly b- and y-type ions .[1][2] HCD, with its higher energy, can also produce a-ions and internal fragments.[2]

  • ETD: This non-ergodic fragmentation method cleaves the N-Cα bond of the peptide backbone, resulting in c- and z-type ions .[1] A key advantage of ETD is its ability to preserve post-translational modifications and fragile side chains that are often lost in CID/HCD.

The presence of specific amino acid residues can influence fragmentation patterns. For example, proline residues can lead to enhanced fragmentation at their N-terminal side.[1] Similarly, the unique structure of c3AThp4C is expected to introduce characteristic fragmentation behaviors.

Predicted Fragmentation Patterns of c3AThp4C-Containing Peptides

While specific experimental data on the fragmentation of c3AThp4C-containing peptides is not widely available in the literature, we can predict the most probable fragmentation pathways based on the established principles of mass spectrometry for cyclic ethers and β-amino acids.

The structure of c3AThp4C introduces several potential sites for fragmentation within the residue itself, in addition to the standard peptide backbone cleavages.

Expected Fragmentation Pathways:

  • Standard Backbone Fragmentation: Expect to observe the typical b- and y-ion series from the cleavage of amide bonds along the peptide backbone.

  • Ring Fragmentation: The tetrahydropyran ring is susceptible to fragmentation, particularly through cleavage alpha to the ether oxygen, a common pathway for cyclic ethers.[3] This can lead to a variety of neutral losses and characteristic internal fragment ions.

  • Cα-Cβ Backbone Cleavage: As a β-amino acid, c3AThp4C has a Cα-Cβ bond within its backbone structure. Fragmentation at this bond is a unique characteristic of β-amino acids and can produce diagnostic ions that help to pinpoint the location of the modification.[4]

  • Neutral Losses: Common neutral losses from peptides include water (-18 Da) and ammonia (-17 Da).[1][5] For c3AThp4C, we can also anticipate neutral losses arising from the fragmentation of the tetrahydropyran ring.

Troubleshooting Guide

This section is designed to address specific problems you may encounter during the analysis of c3AThp4C-containing peptides.

Problem 1: Low Sequence Coverage of my c3AThp4C-Containing Peptide

Symptoms:

  • Your MS/MS spectrum shows a strong precursor ion signal, but very few b- or y-ions, resulting in poor sequence coverage.

  • The database search algorithm fails to confidently identify your peptide.

Potential Causes and Solutions:

  • Cause A: Inefficient Fragmentation of the Peptide Backbone. The presence of the rigid cyclic c3AThp4C residue might alter the gas-phase conformation of the peptide, making the backbone less accessible to fragmentation.

    • Solution 1: Optimize Collision Energy. Perform a stepwise increase in the normalized collision energy (NCE) for CID or HCD. A higher NCE may be required to induce sufficient backbone fragmentation. Start with the default NCE for your instrument and increase it in increments of 5-10%.

    • Solution 2: Employ Orthogonal Fragmentation Techniques. If available, utilize Electron Transfer Dissociation (ETD). ETD is often more effective for fragmenting peptides with complex structures and can provide complementary c- and z-ion series, which will improve sequence coverage.[1]

  • Cause B: Dominant, Non-Informative Fragment Ions. Fragmentation of the c3AThp4C ring itself might be the most favorable pathway, consuming most of the ion energy and producing intense but uninformative fragment ions at the expense of backbone cleavage.

    • Solution 1: Analyze the Low Mass Region. Carefully examine the low m/z region of your MS/MS spectrum for small, intense ions that could correspond to fragments of the c3AThp4C ring.

    • Solution 2: Use a Hybrid Fragmentation Approach. Some modern mass spectrometers allow for hybrid fragmentation techniques like EThcD (ETD followed by HCD). This can generate a wider variety of fragment ions, including both backbone and side-chain fragments, leading to more comprehensive sequence information.

Problem 2: Ambiguous Fragment Ions Complicating Spectral Interpretation

Symptoms:

  • Your MS/MS spectrum contains several intense peaks that do not correspond to the expected b-, y-, c-, or z-ions.

  • Manual interpretation of the spectrum is difficult due to these unassigned peaks.

Potential Causes and Solutions:

  • Cause A: Characteristic Fragmentation of the c3AThp4C Ring. The unassigned peaks are likely diagnostic fragment ions arising from the cleavage of the tetrahydropyran ring.

    • Solution 1: Predict and Search for Characteristic Neutral Losses. Based on the structure of c3AThp4C, predict potential neutral losses from the precursor or major fragment ions. For example, cleavage of the tetrahydropyran ring could lead to losses of C2H4O (44 Da) or C3H6O (58 Da). Use your instrument's software to search for these neutral losses.

    • Solution 2: High-Resolution Mass Spectrometry. Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain accurate mass measurements of the fragment ions. This will allow you to determine the elemental composition of the unknown fragments and propose their structures, confirming if they originate from the c3AThp4C residue.

  • Cause B: Influence of Stereochemistry. While less common, the cis-stereochemistry of the amino and carboxylic acid groups on the tetrahydropyran ring could potentially influence the fragmentation pathways, leading to unexpected fragment ions.[6]

    • Solution 1: Comparative Analysis. If you have access to a peptide with the trans-isomer of 3-Amino-tetrahydropyran-4-carboxylic acid, a direct comparison of their MS/MS spectra could reveal fragmentation patterns that are specific to the cis-conformation.

Frequently Asked Questions (FAQs)

Q1: What are the expected characteristic fragment ions for a peptide containing c3AThp4C?

While experimental data is limited, based on chemical principles, you should look for:

  • A complete series of b- and y-ions for the peptide backbone.

  • An immonium ion for c3AThp4C. The exact m/z will depend on the fragmentation pathway, but a potential immonium-related ion could be observed around m/z 114.1 (C6H8NO+).

  • Fragment ions resulting from cleavage of the tetrahydropyran ring. These will likely appear as neutral losses from the precursor or major fragment ions.

Q2: How does the presence of c3AThp4C affect the charge state of the peptide?

The c3AThp4C residue itself contains a secondary amine, which can be protonated. Therefore, its incorporation may lead to an increase in the overall charge state of the peptide in positive ion mode ESI, especially for peptides with few other basic residues.

Q3: My database search software does not have c3AThp4C in its library. How can I identify my peptide?

You will need to add c3AThp4C as a custom modification in your search software.

  • Define the monoisotopic mass: The molecular formula of c3AThp4C is C6H11NO3, with a monoisotopic mass of 145.0739 Da.

  • Specify the modification site: This will be on the peptide backbone.

  • Perform the search: Use a wide tolerance for fragment ions initially to account for unexpected fragmentation patterns.

Q4: Should I use CID, HCD, or ETD for analyzing my c3AThp4C-containing peptide?

The optimal fragmentation method can be peptide-dependent.

  • Start with HCD: It often provides a good balance of backbone and some side-chain fragmentation.

  • If sequence coverage is low, try ETD: It is particularly useful for peptides that are resistant to CID/HCD or for preserving information about the c3AThp4C ring structure.

  • A combination of fragmentation methods will likely yield the most comprehensive data.[2]

Q5: I am observing a significant neutral loss of 18 Da (water). Is this from the c3AThp4C residue?

A neutral loss of water is common from serine, threonine, glutamic acid, and aspartic acid residues.[1] However, the c3AThp4C residue does not contain a hydroxyl group. Therefore, a significant water loss is more likely to originate from one of these standard amino acids if they are present in your peptide sequence.

Experimental Protocols

Protocol 1: Adding c3AThp4C as a Custom Modification in Proteomics Software

This is a generalized protocol. Please refer to your specific software's documentation for detailed instructions.

  • Navigate to the modification settings in your database search software.

  • Create a new, user-defined modification.

  • Name the modification: e.g., "c3AThp4C".

  • Enter the monoisotopic mass change: 145.0739 Da.

  • Define the specificity: This will be a backbone modification.

  • Save the new modification.

  • Select this modification in your search parameters when analyzing your data.

Visualization of Key Concepts

Diagram 1: General Troubleshooting Workflow

troubleshooting_workflow start Start Analysis of c3AThp4C Peptide check_sequence_coverage Low Sequence Coverage? start->check_sequence_coverage check_ambiguous_peaks Ambiguous Peaks? check_sequence_coverage->check_ambiguous_peaks No optimize_energy Increase Collision Energy (CID/HCD) check_sequence_coverage->optimize_energy Yes analyze_low_mass Examine Low m/z Region for Ring Fragments check_ambiguous_peaks->analyze_low_mass Yes successful_id Successful Identification and Characterization check_ambiguous_peaks->successful_id No use_etd Utilize ETD or EThcD optimize_energy->use_etd use_etd->check_ambiguous_peaks high_res_ms Perform High-Resolution MS for Accurate Mass analyze_low_mass->high_res_ms search_neutral_loss Search for Predicted Neutral Losses high_res_ms->search_neutral_loss search_neutral_loss->successful_id

Caption: A flowchart for troubleshooting common issues in the MS analysis of c3AThp4C peptides.

Diagram 2: Predicted Fragmentation Sites on a c3AThp4C Residue

fragmentation_sites cluster_c3AThp4C c3AThp4C Residue c3AThp4C_structure c3AThp4C_structure c3AThp4C_label cis-3-Amino-tetrahydropyran-4-carboxylic acid b_ion_cleavage b-ion type (Backbone) y_ion_cleavage y-ion type (Backbone) ring_cleavage Ring Fragmentation (α to ether O) c_alpha_beta_cleavage Cα-Cβ Cleavage (β-amino acid specific)

Caption: Predicted fragmentation sites on a peptide containing c3AThp4C.

References

  • Mascot. (n.d.). Peptide fragmentation. Mascot Help. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135431, cis-3-Amino-4-piperidinecarboxylic acid. PubChem. Retrieved from [Link]

  • Walsh Medical Media. (2012, November 21). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Retrieved from [Link]

  • Zhang, Q., et al. (2011). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 22(7), 1226–1232. [Link]

  • Checco, J. W., et al. (2022). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in Enzymology, 664, 259–283. [Link]

  • Sun, R., et al. (2016). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 27(8), 1408–1411. [Link]

Sources

Navigating Steric Challenges in Automated Peptide Synthesis: A Technical Guide for cis-3-Amino-tetrahydropyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists and researchers incorporating the novel, conformationally constrained amino acid, cis-3-Amino-tetrahydropyran-4-carboxylic acid, into their automated peptide synthesis workflows. The unique cyclic structure of this non-proteinogenic amino acid offers exciting possibilities for designing peptidomimetics with enhanced metabolic stability and defined secondary structures. However, its inherent steric bulk presents specific challenges in standard solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome these hurdles and achieve successful synthesis of your target peptides.

Understanding the Core Challenge: Steric Hindrance

The tetrahydropyran ring of cis-3-Amino-tetrahydropyran-4-carboxylic acid significantly shields the reactive amine and carboxyl groups. This steric hindrance can impede the approach of coupling reagents and the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling reactions.[1] The primary goal of the following protocols and troubleshooting guides is to create optimal conditions that overcome this physical barrier to facilitate efficient peptide bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling efficiency low when using standard protocols for cis-3-Amino-tetrahydropyran-4-carboxylic acid?

Standard coupling protocols are often optimized for proteinogenic amino acids which are generally less sterically hindered. The bulky tetrahydropyran scaffold of cis-3-Amino-tetrahydropyran-4-carboxylic acid physically obstructs the activated carboxyl group from reacting with the resin's free amine, resulting in incomplete coupling and the formation of deletion sequences.

Q2: Which coupling reagents are most effective for this sterically hindered amino acid?

For challenging couplings involving sterically hindered amino acids, high-reactivity coupling reagents are strongly recommended. Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) , or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally more effective than standard carbodiimide reagents like DCC or DIC. These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.

Q3: Is double coupling necessary for cis-3-Amino-tetrahydropyran-4-carboxylic acid?

Yes, in many cases, a double coupling strategy is advisable to ensure a high yield of the desired product. The first coupling reaction may not proceed to completion due to the steric hindrance. A second coupling step with fresh reagents helps to drive the reaction forward and cap any unreacted N-terminal amines on the resin.

Q4: Can I use standard Fmoc deprotection conditions?

Standard Fmoc deprotection conditions (typically 20% piperidine in DMF) are generally effective. However, due to the potential for aggregation of the growing peptide chain, which can be exacerbated by bulky residues, ensuring efficient removal of the Fmoc group is critical. If you suspect incomplete deprotection, extending the deprotection time or performing a second deprotection step may be beneficial.

Q5: Are there any specific side reactions I should be aware of?

Beyond incomplete coupling, the primary concern is racemization , which is the loss of stereochemical integrity at the alpha-carbon. While less common with Fmoc chemistry compared to Boc chemistry, it can be promoted by prolonged activation times and the use of certain bases.[2] Using an additive like Oxyma Pure (Ethyl cyanohydroxyiminoacetate) can help to suppress racemization.[2] Another potential issue is the formation of side products due to reactions involving the tetrahydropyran ring, although this is less common under standard SPPS conditions.[3]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the incorporation of cis-3-Amino-tetrahydropyran-4-carboxylic acid in automated peptide synthesizers.

Problem 1: Low Yield of the Target Peptide and Presence of Deletion Sequences

Root Cause: Incomplete coupling of cis-3-Amino-tetrahydropyran-4-carboxylic acid.

Troubleshooting Workflow:

G start Low Yield / Deletion Sequence Detected step1 Step 1: Implement Double Coupling Protocol start->step1 step2 Step 2: Increase Reagent Equivalents step1->step2 If problem persists step3 Step 3: Switch to a High-Activity Coupling Reagent step2->step3 If problem persists step4 Step 4: Extend Coupling Time step3->step4 If problem persists end Problem Resolved step4->end

Troubleshooting Workflow for Low Coupling Efficiency

Detailed Steps:

  • Implement Double Coupling: Immediately after the first coupling cycle for cis-3-Amino-tetrahydropyran-4-carboxylic acid, perform a second, identical coupling step with a fresh solution of the amino acid, coupling reagent, and base.

  • Increase Reagent Equivalents: For the coupling of this specific amino acid, increase the equivalents of the Fmoc-protected amino acid, coupling reagent, and base relative to the resin loading. A 2 to 4-fold excess is a good starting point.

  • Switch to a High-Activity Coupling Reagent: If you are using a carbodiimide-based reagent, switch to HATU, HBTU, or PyBOP. These are known to be more effective for sterically demanding couplings.

  • Extend Coupling Time: Increase the duration of the coupling reaction to allow more time for the sterically hindered components to react. Extending the coupling time from the standard 30-60 minutes to 2-4 hours can be beneficial.

Problem 2: Peptide Aggregation and Poor Swelling of the Resin

Root Cause: The growing peptide chain, particularly with the inclusion of the bulky and somewhat hydrophobic tetrahydropyran ring, can aggregate on the solid support, preventing reagents from accessing the reactive sites.

Troubleshooting Workflow:

G start Peptide Aggregation / Poor Resin Swelling step1 Step 1: Use a High-Swelling Resin step2 Step 2: Incorporate Chaotropic Salts step3 Step 3: Consider Microwave-Assisted Synthesis end Problem Resolved

Troubleshooting Workflow for Peptide Aggregation

Detailed Steps:

  • Use a High-Swelling Resin: Start your synthesis with a resin that has good swelling properties in your chosen solvent, such as a PEG-based resin. This helps to keep the peptide chains separated and accessible.

  • Incorporate Chaotropic Salts: In cases of severe aggregation, washing the resin with a solution containing a chaotropic salt (e.g., 0.5 M LiCl in DMF) before the coupling step can help to disrupt secondary structures and improve reagent accessibility.

  • Consider Microwave-Assisted Synthesis: If your synthesizer is equipped with a microwave unit, utilizing microwave energy can significantly enhance coupling efficiency for sterically hindered amino acids by increasing reaction kinetics and helping to break up aggregates.

Optimized Experimental Protocol: Double Coupling of Fmoc-cis-3-Amino-tetrahydropyran-4-carboxylic acid-OH

This protocol is a general guideline and may require further optimization based on your specific peptide sequence and synthesizer.

Reagents and Materials:

  • Fmoc-cis-3-Amino-tetrahydropyran-4-carboxylic acid-OH

  • High-swelling solid-phase resin (e.g., Rink Amide AM resin)

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% Piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

Step-by-Step Procedure (for one coupling cycle):

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • First Coupling:

    • Prepare the coupling solution: In a separate vessel, dissolve Fmoc-cis-3-Amino-tetrahydropyran-4-carboxylic acid-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours.

    • Drain the reaction solution.

    • Wash the resin with DMF (3x).

  • Second Coupling:

    • Repeat step 3 with a fresh coupling solution.

  • Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and IPA (3x) and proceed to the next deprotection and coupling cycle.

Quantitative Data Summary Table:

ParameterStandard ProtocolRecommended Protocol for cis-3-Amino-tetrahydropyran-4-carboxylic acid
Amino Acid Equivalents 1.5 - 2 eq.3 - 4 eq.
Coupling Reagent HBTU/DIPEAHATU/DIPEA or PyBOP/DIPEA
Coupling Time 30 - 60 min2 x 2 hours (Double Coupling)
Activation Time 1 - 2 min2 - 5 min
Deprotection Time 1 x 15 min2 x 10 min

Final Considerations

The successful incorporation of sterically demanding building blocks like cis-3-Amino-tetrahydropyran-4-carboxylic acid into automated peptide synthesis requires a departure from standard protocols. By understanding the underlying principles of steric hindrance and systematically applying the troubleshooting strategies outlined in this guide, researchers can effectively manage these challenges. Always perform a small-scale test synthesis to optimize conditions for your specific peptide sequence before proceeding to a larger scale.

References

  • Pulka, K., et al. (2007). Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. Tetrahedron, 63(7), 1459-1466. Available at: [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Circular Dichroism Spectroscopy of Peptides Containing cis-3-Amino-tetrahydropyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based therapeutics and drug discovery, the rational design of peptide conformation is paramount. The introduction of non-proteinogenic, conformationally constrained amino acids is a powerful strategy to modulate the secondary structure, metabolic stability, and receptor affinity of peptides.[1] Among the novel building blocks emerging in this field is cis-3-Amino-tetrahydropyran-4-carboxylic acid (ATPC), a unique six-membered heterocyclic amino acid. This guide provides a comprehensive analysis of the expected impact of ATPC on peptide secondary structure and details how to leverage Circular Dichroism (CD) spectroscopy for its characterization. As direct experimental data on ATPC-containing peptides is nascent, this document serves as a predictive and comparative guide, grounded in the established principles of peptide science and experimental data from structurally analogous constrained residues.

The Foundational Role of CD Spectroscopy in Peptide Analysis

Circular Dichroism (CD) spectroscopy is an indispensable, non-destructive technique for investigating the secondary structure of peptides and proteins in solution.[2][3] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[4] For peptides, the primary source of this differential absorption in the far-UV region (typically 190-250 nm) is the amide bonds of the peptide backbone, which are arranged in chiral superstructures.[3] This sensitivity allows for the distinct identification of common secondary structural motifs:

  • α-Helix: Characterized by a strong positive band near 192 nm and two negative bands of similar magnitude around 208 nm and 222 nm.

  • β-Sheet: Displays a negative band near 218 nm and a positive band around 195 nm.

  • β-Turn: Various types exist, but they generally show a weak positive band around 205 nm and a negative band near 225 nm.

  • Random Coil: A disordered conformation, which is identified by a strong negative band near 198 nm.

The ability of CD spectroscopy to rapidly provide information on the conformational ensemble of a peptide in various environments (e.g., different solvents, temperatures, or in the presence of binding partners) makes it a cornerstone of peptide drug development.[4][5]

The Structural Uniqueness of cis-3-Amino-tetrahydropyran-4-carboxylic Acid (ATPC)

ATPC is a saturated heterocyclic β-amino acid. Its incorporation into a peptide chain introduces significant conformational constraints due to two primary features: the six-membered tetrahydropyran (THP) ring and the cis stereochemistry of the amino and carboxyl groups.

  • The THP Ring: Unlike a flexible acyclic amino acid, the THP ring restricts the torsion angles of the peptide backbone. The puckered chair-like conformation of the ring system limits the available conformational space for the phi (Φ) and psi (Ψ) dihedral angles, which dictate the peptide's secondary structure.

  • Cis-Configuration: The fixed cis relationship between the Cα-amino group and the Cβ-carboxyl group further directs the path of the peptide backbone, making it a potent inducer of specific turn or helical structures.

This combination of features makes ATPC a compelling alternative to other constrained amino acids like proline or aminocyclohexanecarboxylic acid.

Caption: Comparison of Alanine, Proline, and ATPC structures.

Comparative Analysis: Predicting the CD Signature of ATPC-Peptides

While awaiting direct experimental data, we can predict the conformational influence of ATPC by comparing it with other constrained β-amino acids, particularly those based on a cyclohexane scaffold, which have been studied by CD spectroscopy.

Peptides built from trans-2-aminocyclohexanecarboxylic acid, a structural analogue of ATPC, have been shown to adopt highly stable 14-helical secondary structures.[6] The CD spectra of these β-peptides are distinct from α-peptides, typically showing a strong positive maximum around 215-220 nm, with its intensity increasing with the length of the peptide.[6][7] This signature is indicative of a well-ordered, stable helical conformation.

Given the rigid six-membered ring of ATPC, it is reasonable to hypothesize that its incorporation will also induce a highly ordered, stable secondary structure. However, the presence of the ring oxygen and the cis-stereochemistry will likely lead to a unique CD signature.

Predicted CD Characteristics of ATPC-Containing Peptides:

  • Indication of Ordered Structure: Unlike peptides with high flexibility that show a random coil signature, ATPC-peptides are expected to exhibit distinct positive and/or negative bands, indicative of a well-defined secondary structure.

  • Turn or Unique Helix Formation: The cis-configuration is a strong promoter of turn structures. Therefore, a single ATPC residue may induce a β-turn-like conformation. A sequence of multiple ATPC residues, or ATPC in combination with other amino acids, could lead to novel helical structures, potentially similar to the 14-helices of other β-peptides but with a unique spectral signature due to the different geometry.

  • Distinct Spectra from α-Helices: The CD spectrum is unlikely to resemble a classic α-helix. The positions of the minima and maxima will likely be shifted. We might expect a strong band in the 210-225 nm region, but its sign and exact position will be unique to the ATPC-induced fold.

Structure Type Positive Maxima (nm) Negative Minima (nm) Reference
α-Helix ~192~208, ~222[2]
β-Sheet ~195~218[2]
Random Coil ~212 (weak)~198[2]
β-Peptide 14-Helix ~215-220None prominent[6]
Predicted ATPC-Peptide Likely in 205-220 range Likely in 220-230 or <200 range Hypothetical

Experimental Workflow for CD Analysis of ATPC-Peptides

To validate these predictions and characterize a novel ATPC-containing peptide, a rigorous and systematic experimental approach is essential. The following protocol outlines the key steps and considerations.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis Peptide_Synthesis Peptide Synthesis & Purification (SPPS with ATPC building block, HPLC purification) Concentration Accurate Concentration Determination (e.g., UV-Vis at 280 nm if Trp/Tyr present, or quantitative amino acid analysis) Peptide_Synthesis->Concentration Solvent_Prep Solvent/Buffer Preparation (Use CD-transparent buffers, e.g., phosphate buffer. Filter all solutions.) Concentration->Solvent_Prep Instrument_Setup Instrument Setup (Nitrogen purge, temperature control, wavelength range set to 190-260 nm) Solvent_Prep->Instrument_Setup Blank Baseline Spectrum Collection (Collect spectrum of buffer/solvent in the same cuvette) Instrument_Setup->Blank Sample Sample Spectrum Collection (Collect multiple scans of the peptide solution to average) Blank->Sample Processing Data Processing (Subtract baseline, smooth data, convert to Molar Ellipticity [θ]) Sample->Processing Interpretation Spectral Interpretation (Compare spectrum to reference spectra for helices, sheets, and analogues) Processing->Interpretation Deconvolution Secondary Structure Estimation (Use algorithms like BeStSel to estimate percentages of secondary structures) Interpretation->Deconvolution

Caption: Experimental workflow for CD spectroscopy of novel peptides.

Detailed Experimental Protocol

A. Peptide Synthesis and Sample Preparation

  • Peptide Synthesis: Synthesize the ATPC-containing peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc-protected ATPC amino acid is a custom building block that needs to be incorporated like any other non-proteinogenic amino acid.

  • Purification and Characterization: Purify the crude peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the mass of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Solvent Selection: Choose a solvent that is transparent in the far-UV range and promotes the desired structure. For initial screening, a common choice is 10 mM sodium phosphate buffer at pH 7.4. TFE (2,2,2-trifluoroethanol) is often used as it is a helix-promoting solvent and can reveal the peptide's intrinsic propensity to form ordered structures.

  • Concentration Determination: This is a critical step. If the peptide contains Trp or Tyr, absorbance at 280 nm is the easiest method. Otherwise, quantitative amino acid analysis or a peptide concentration assay (e.g., BCA) is required. A typical peptide concentration for far-UV CD is 0.1-0.2 mg/mL.

B. CD Spectropolarimeter Setup and Data Collection

  • Instrument Purging: Purge the instrument with dry nitrogen gas for at least 15 minutes before turning on the lamp to remove oxygen, which absorbs strongly below 200 nm.

  • Cuvette Selection: Use a quartz cuvette with a short path length, typically 0.1 cm (1 mm), for far-UV measurements to keep the solvent absorbance low.

  • Parameter Optimization: Set the instrument parameters. Typical settings are:

    • Wavelength Range: 190 nm to 260 nm

    • Data Pitch: 0.5 nm or 1.0 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Integration Time: 1-2 seconds

    • Accumulations: 3-5 scans to improve signal-to-noise ratio.

  • Baseline Correction: Record a baseline spectrum of the solvent or buffer in the same cuvette that will be used for the sample. This is crucial for accurate background subtraction.

  • Sample Measurement: Measure the CD spectrum of the peptide solution. Ensure the dynode voltage (HT) of the photomultiplier tube does not exceed the manufacturer's recommended limit (usually <600-700 V) to ensure data is reliable.

C. Data Processing and Interpretation

  • Baseline Subtraction: Subtract the averaged baseline spectrum from the averaged sample spectrum.

  • Data Conversion: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE or [θ]) in units of deg·cm²·dmol⁻¹·res⁻¹. The formula is: [θ] = (mdeg × MRW) / (c × l × 10) where:

    • mdeg is the observed ellipticity in millidegrees

    • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)

    • c is the peptide concentration in mg/mL

    • l is the cuvette path length in cm.

  • Analysis: Compare the final spectrum with the reference spectra. Identify the wavelengths of positive and negative maxima. Use deconvolution algorithms (e.g., BeStSel, DichroWeb) to estimate the percentage of different secondary structures, keeping in mind that the basis sets for these programs are built on standard α-peptides and may be less accurate for peptides with novel residues like ATPC.[4]

Conclusion and Future Outlook

The incorporation of cis-3-Amino-tetrahydropyran-4-carboxylic acid into peptides represents an exciting frontier in peptidomimetic design. Based on its rigid, heterocyclic structure, ATPC is predicted to be a potent inducer of stable, ordered secondary structures, such as turns or novel helices. Circular Dichroism spectroscopy is the primary and most accessible tool for experimentally verifying these predictions.

This guide provides a robust framework for researchers to approach the conformational analysis of ATPC-containing peptides. By carefully performing CD experiments and comparing the results to known structural motifs and analogues, scientists can elucidate the conformational preferences imparted by this novel amino acid. Such studies are the essential first step in harnessing the potential of ATPC to create next-generation peptide therapeutics with enhanced structural stability and biological activity. Further characterization using complementary techniques such as NMR spectroscopy will be invaluable for obtaining atomic-level resolution of the structures induced by ATPC.

References

  • Juban, M. (n.d.). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]

  • Pulka, K., et al. (2007). Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. Tetrahedron, 63(7), 1459-1466. [Link]

  • Nixon, A. E. (Ed.). (2014). Therapeutic Peptides: Methods and Protocols. Springer. [Link]

  • O'Connor, S., et al. (2022). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 7(4), 3866-3873. [Link]

  • Balo, R., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(41), 8345-8353. [Link]

  • Ladokhin, A. S. (2009). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Methods in molecular biology (Clifton, N.J.), 601, 247–258. [Link]

  • van der Veken, P., et al. (2008). Circular dichroism spectra of β-peptides: Sensitivity to molecular structure and effects of motional averaging. The Journal of chemical physics, 128(10), 105104. [Link]

  • Moret, M., et al. (2021). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules (Basel, Switzerland), 26(23), 7356. [Link]

  • Pulka, K., et al. (2007). Synthesis of 4-amino-3-oxo-tetrahydroazepino[3,4-b]indoles: new conformationally constrained Trp analogs. Tetrahedron, 63(7), 1459-1466. [Link]

  • Woody, R. W., & Sreerama, N. (1999). Poly(β-amino acid) Helices. Theoretical π−π* Absorption and Circular Dichroic Spectra. The Journal of Physical Chemistry A, 103(38), 7631-7639. [Link]

  • Kaur, K., et al. (2014). Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. Journal of Advanced Pharmacy Education and Research, 4(3), 311-317. [Link]

  • Spengler, J., & Albericio, F. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules (Basel, Switzerland), 23(7), 1546. [Link]

  • Grdadolnik, J., et al. (2017). The CD spectra of the peptide measured at different concentration of peptide (0.2, 0.1, 0.05 and 0.025 mM) in water at 20 °C. ResearchGate. [Link]

  • Zhang, X., et al. (2019). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. European journal of medicinal chemistry, 181, 111557. [Link]

  • The Bumbling Biochemist. (2022, August 17). Protein secondary structure and peptide bonds. YouTube. [Link]

  • Kubik, S., et al. (2017). Constraining an Irregular Peptide Secondary Structure through Ring-Closing Alkyne Metathesis. Angewandte Chemie (International ed. in English), 56(43), 13431–13435. [Link]

  • Zhang, Z., et al. (2023). Conformational Distributions of Phenyl β-D-Glucopyranoside and Gastrodin in Solution by Vibrational Optical Activity and Theoretical Calculations. International journal of molecular sciences, 24(10), 8613. [Link]

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A Crystallographic and Conformational Analysis of Peptidomimetics Incorporating cis-3-Amino-tetrahydropyran-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Conformational Control in Peptidomimetics

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic agents, bridging the gap between the high specificity of peptides and the favorable pharmacokinetic profiles of small molecules.[1][2][3] These engineered molecules mimic the three-dimensional structure of natural peptides, allowing them to interact with biological targets with high affinity and selectivity.[1][3] A key strategy in the design of potent peptidomimetics is the introduction of conformational constraints to lock the molecule in its bioactive conformation.[4][5] This pre-organization reduces the entropic penalty upon binding to a target receptor, often leading to enhanced biological activity.[4]

One powerful approach to achieve conformational restriction is the incorporation of non-proteinogenic amino acids with cyclic structures into the peptide backbone.[6] This guide focuses on the promising but less explored building block, cis-3-Amino-tetrahydropyran-4-carboxylic acid (c3AHT), a cyclic β-amino acid. We will delve into the synthesis of this unique amino acid, its incorporation into peptide chains, and, through a comparative analysis with other well-characterized cyclic amino acids, predict and evaluate its influence on peptide conformation as determined by X-ray crystallography. While specific crystal structures of peptidomimetics containing c3AHT are not yet widely available in the public domain, this guide will provide researchers with the foundational knowledge and comparative data necessary to explore its potential in their own drug discovery programs.

Methodology: From Synthesis to Structural Elucidation

The journey from a novel amino acid to a structurally characterized peptidomimetic involves a multi-step process encompassing organic synthesis, peptide chemistry, and biophysical analysis. This section provides a detailed, step-by-step methodology for these key experimental workflows.

Synthesis of cis-3-Amino-tetrahydropyran-4-carboxylic Acid

The synthesis of the target amino acid can be approached through various synthetic routes. Below is a plausible and efficient pathway, adapted from known procedures for similar compounds.

Experimental Protocol: Synthesis of Fmoc-protected cis-3-Amino-tetrahydropyran-4-carboxylic Acid

  • Step 1: Synthesis of Tetrahydropyran-4-one. This starting material can be synthesized via a Prins cyclization or obtained from commercial vendors.

  • Step 2: Strecker Amino Acid Synthesis.

    • To a solution of tetrahydropyran-4-one in a mixture of ethanol and water, add ammonium carbonate and sodium cyanide.

    • Heat the reaction mixture to facilitate the formation of the corresponding hydantoin.

    • The resulting hydantoin is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the racemic amino acid, 4-amino-tetrahydropyran-4-carboxylic acid.

  • Step 3: Resolution of Stereoisomers. The cis and trans isomers can be separated using techniques such as fractional crystallization or chiral chromatography. For this guide, we focus on the isolated cis isomer.

  • Step 4: Fmoc Protection.

    • Dissolve the cis-3-amino-tetrahydropyran-4-carboxylic acid in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

    • Add a base such as sodium bicarbonate or diisopropylethylamine (DIPEA).

    • Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) portion-wise while maintaining the pH of the solution.

    • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

    • Acidify the reaction mixture and extract the Fmoc-protected amino acid with an organic solvent (e.g., ethyl acetate).

    • Purify the product by column chromatography to yield Fmoc-cis-3-amino-tetrahydropyran-4-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the synthesized Fmoc-c3AHT into a peptide sequence is efficiently achieved using standard solid-phase peptide synthesis (SPPS) protocols.[7]

Experimental Protocol: Peptide Synthesis

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide).

  • Fmoc Deprotection: Swell the resin in a suitable solvent like dimethylformamide (DMF) and then treat with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the Fmoc-protected amino acid (either a standard amino acid or our Fmoc-c3AHT) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA.

    • Add the activated amino acid solution to the deprotected resin and agitate to facilitate the coupling reaction.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS)) to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using techniques like mass spectrometry and analytical HPLC.

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Final_Peptide Pure Peptidomimetic Characterization->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

X-ray Crystallography

Obtaining high-quality crystals of peptidomimetics is often the most challenging step. A systematic screening of crystallization conditions is crucial for success.

Experimental Protocol: Crystallization and X-ray Diffraction

  • Crystallization Screening:

    • Prepare a concentrated solution of the purified peptidomimetic in a suitable buffer.

    • Use commercially available crystallization screens (e.g., Hampton Research, Qiagen) that cover a wide range of precipitants, pH, and additives.

    • Set up crystallization trials using vapor diffusion methods (sitting drop or hanging drop).[8]

  • Optimization:

    • Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, peptide, and any additives, as well as the temperature.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals using a small loop.

    • To prevent ice formation during data collection at cryogenic temperatures, soak the crystals in a cryoprotectant solution (e.g., a solution containing a high concentration of glycerol or ethylene glycol mixed with the mother liquor).

  • X-ray Data Collection:

    • Mount the cryo-cooled crystal on a goniometer in the X-ray beam of a diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or molecular replacement.

    • Build and refine the atomic model of the peptidomimetic against the experimental data to obtain the final, high-resolution crystal structure.

Caption: X-ray Crystallography Workflow.

Results and Comparative Analysis

This section presents a comparative analysis of the expected conformational properties of peptidomimetics containing c3AHT with those of peptidomimetics incorporating other well-studied cyclic amino acids. The data for the latter are derived from published crystal structures.

Conformational Preferences of Cyclic Amino Acids

The incorporation of cyclic amino acids into a peptide backbone imposes significant constraints on the torsional angles phi (Φ) and psi (Ψ), which define the conformation of the peptide chain.[9]

Cyclic Amino AcidRing SizeTypical Torsional Angles (Φ, Ψ)Induced Secondary StructureReference
Proline 5Φ ≈ -60°β-turn, helix initiation[10]
(S,S)-2-Aminocyclopentane-1-carboxylic acid 5Constrainedβ-strandF. Formaggio et al., J. Am. Chem. Soc. 2003, 125, 4454-4463
(1R,2S)-2-Aminocyclohexane-1-carboxylic acid 6Extendedβ-sheetS. H. Gellman, Acc. Chem. Res. 1998, 31, 173-180
cis-3-Amino-tetrahydropyran-4-carboxylic acid (c3AHT) *6Predicted: Constrained, turn-likePredicted: β-turn or distorted helix(Hypothetical)

Analysis:

  • Proline: The five-membered ring of proline restricts the Φ angle to approximately -60°, favoring the trans conformation of the preceding peptide bond. However, the cis conformation is also significantly populated, a unique feature that is crucial for protein folding and function.[10]

  • Cyclopentane and Cyclohexane Derivatives: These carbocyclic β-amino acids have been shown to induce well-defined secondary structures. The cyclopentane derivative often promotes β-strand formation, while the cyclohexane analogue can stabilize β-sheet structures.

  • cis-3-Amino-tetrahydropyran-4-carboxylic acid (c3AHT): Based on its six-membered heterocyclic ring and the cis relationship between the amino and carboxyl groups, c3AHT is predicted to induce a turn-like conformation. The presence of the oxygen atom in the tetrahydropyran ring can influence the local electronic environment and hydrogen bonding potential, potentially leading to unique conformational preferences compared to its carbocyclic counterparts. The chair conformation of the tetrahydropyran ring will likely place the peptide backbone in a specific orientation, restricting the accessible Φ and Ψ angles.

Hypothetical Crystal Packing and Intermolecular Interactions

The crystal packing of a peptidomimetic is governed by intermolecular interactions, such as hydrogen bonds and van der Waals forces. The incorporation of c3AHT could introduce novel packing motifs due to the hydrogen bond accepting capability of the tetrahydropyran oxygen.

FeatureProline-containing PeptidesCarbocyclic β-Amino Acid Peptidesc3AHT-containing Peptides (Predicted)
Primary H-bonding Backbone N-H and C=O groupsBackbone N-H and C=O groupsBackbone N-H and C=O groups, potential for C-H···O interactions with the THP ring
Side Chain Interactions Hydrophobic interactions of the pyrrolidine ringHydrophobic interactions of the cycloalkane ringPotential for polar interactions involving the THP oxygen
Solvent Interactions Can form H-bonds with waterPrimarily hydrophobic interactions with the ringThe THP oxygen can act as a hydrogen bond acceptor for solvent molecules

Discussion: The Potential of c3AHT in Peptidomimetic Design

The incorporation of cis-3-amino-tetrahydropyran-4-carboxylic acid into peptidomimetics offers a compelling strategy for conformational control. While awaiting definitive crystallographic data, we can infer several key advantages based on the structural analysis of related compounds.

The constrained nature of the tetrahydropyran ring is expected to pre-organize the peptide backbone into a specific conformation, likely a turn or a distorted helix. This can be particularly advantageous in mimicking the bioactive conformation of a peptide that adopts a turn at its receptor-binding interface. The presence of the ring oxygen introduces a polar element that can be exploited for further derivatization or to engage in specific interactions with the target receptor, potentially enhancing binding affinity and selectivity.

Compared to proline, which allows for cis-trans isomerization, c3AHT is expected to enforce a more rigid conformation, which could be beneficial in reducing the conformational heterogeneity of a peptidomimetic. In comparison to carbocyclic β-amino acids, the heteroatom in c3AHT provides a unique handle for modulating solubility and engaging in hydrogen bonding, which are critical properties for drug candidates.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis, incorporation, and anticipated structural impact of cis-3-amino-tetrahydropyran-4-carboxylic acid in peptidomimetics. While direct crystallographic evidence remains a future goal, the comparative analysis with established cyclic amino acids strongly suggests that c3AHT is a valuable tool for constraining peptide conformation.

Future research should focus on the synthesis of a series of peptidomimetics containing c3AHT and a systematic investigation of their three-dimensional structures by X-ray crystallography and NMR spectroscopy. Such studies will provide the much-needed empirical data to validate the predictions made in this guide and will undoubtedly pave the way for the rational design of novel and potent peptidomimetic therapeutics.

References

  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2023). PMC. [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. (n.d.). PubMed Central. [Link]

  • Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. (1995). PubMed. [Link]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. (1982). PubMed. [Link]

  • Beta-amino acids: versatile peptidomimetics. (2004). PubMed. [Link]

  • Peptidomimetics via modifications of amino acids and peptide bonds. (2014). RSC Publishing. [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (2020). MDPI. [Link]

  • Overview of Custom Peptide Synthesis. (n.d.). GenScript. [Link]

  • Main Chain Conformations. (2022). Biology LibreTexts. [Link]

  • Some important cyclic β-amino acids. (n.d.). ResearchGate. [Link]

  • Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. (2023). ACS Omega. [Link]

  • Peptidomimetics: A New Era in Drug Discovery. (2023). ResearchGate. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). eScholarship.org. [Link]

  • Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. (2018). PubMed Central. [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids. (2019). Brieflands. [Link]

  • X-ray Diffraction Analysis and Conformational Energy Computations of β-Turn and 310-Helical Peptides Based on α-Amino Acids with an Olefinic Side Chain. Implications for Ring-Closing Metathesis. (2002). ACS Publications. [Link]

  • Protein and Peptide Crystallization. (n.d.). AMRI. [Link]

  • Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: Evidence for a novel turn structure. (2000). ResearchGate. [Link]

Sources

A Comparative Guide to Beta-Turn Mimetics: Profiling cis-3-Amino-tetrahydropyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Beta-Turn

In the intricate architecture of proteins and peptides, the beta-turn is a fundamental secondary structure motif. It is composed of a four-amino-acid residue sequence (designated i to i+3) that forces a reversal in the direction of the polypeptide chain.[1][2][3] This reversal is crucial for establishing the globular, compact structures of proteins and is often found on the surface, mediating vital biological recognition events, such as protein-protein interactions (PPIs) and peptide-receptor binding.[1][3]

However, peptides that are rich in beta-turns often suffer from significant drawbacks in a therapeutic context. Their conformational flexibility in solution leads to a high entropic penalty upon binding to a target, and they are susceptible to rapid degradation by proteases.[4][5] To overcome these limitations, medicinal chemists have developed a powerful strategy: the use of "beta-turn mimetics." These are conformationally constrained scaffolds designed to replace the central i+1 and i+2 residues of a turn, effectively locking the peptide into its bioactive conformation.[6] An ideal mimetic should not only enforce the correct geometry for displaying the side chains of the flanking i and i+3 residues but also be synthetically accessible and stable in vivo.[2]

This guide provides an in-depth comparison of various beta-turn mimetic scaffolds, with a special focus on the emerging class of heterocyclic constrained amino acids, specifically cis-3-Amino-tetrahydropyran-4-carboxylic acid (c3AThpC) . We will delve into its structural properties, synthetic considerations, and performance relative to other well-established mimetics, supported by experimental data and protocols for its evaluation.

Featured Scaffold: cis-3-Amino-tetrahydropyran-4-carboxylic acid (c3AThpC)

The c3AThpC scaffold is a constrained beta-amino acid characterized by a tetrahydropyran (THP) ring. The rigid, chair-like conformation of the THP ring system pre-organizes the amino and carboxylic acid functional groups, making it an excellent candidate for inducing turn-like structures in peptides.

Structural and Conformational Rationale: The cis relationship between the amino group at C3 and the carboxylic acid at C4 is critical. This stereochemistry forces the substituents into a pseudo-axial/equatorial or equatorial/axial arrangement on the THP ring, which constrains the backbone dihedral angles in a manner that mimics specific beta-turn types, particularly Type II' turns. The oxygen heteroatom in the ring can also influence solubility and act as a hydrogen bond acceptor, potentially contributing to binding interactions.

Synthetic Accessibility: The synthesis of tetrahydropyran-4-carboxylic acid derivatives is well-documented, often involving methods like the Prins cyclization of homoallylic alcohols with aldehydes or the cyclization of dimalonates with bis-(2-chloroethyl) ether.[7][8] While multi-step, these routes are scalable and provide access to the core scaffold. The introduction of the amino group requires further synthetic manipulation, making it more complex than simple dipeptide isosteres but offering a higher degree of conformational rigidity.

Comparative Analysis of Beta-Turn Mimetics

The selection of a beta-turn mimetic is a critical decision in drug design, contingent on the desired turn type, synthetic feasibility, and the specific biological target. Here, we compare c3AThpC to other prominent classes of mimetics.

Mimetic ClassRepresentative StructurePrimary Turn Type MimickedConformational RigiditySynthetic AccessibilityKey AdvantagesKey Disadvantages
Tetrahydropyrans cis-3-Amino-tetrahydropyran-4-carboxylic acidType II' (predicted)HighModerateHigh rigidity, potential for improved solubility, defined stereochemistry.Multi-step synthesis, may be too rigid for some targets.
Pyrrolidines trans-pyrrolidine-3,4-dicarboxamide[2]Flexible (approximates multiple types)ModerateHighAmenable to library synthesis, proven success in GPCR targeting.[2]Less rigid than bicyclic systems, potential for multiple conformations.
Diketopiperazines Piperazine-2-carboxylic acid derivatives[9]Type II' / VIModerate-HighModerateCan be formed via on-resin cyclization, presents side chains in defined vectors.Synthesis can be complex depending on substitution patterns.
Bicyclic Dienophiles Bicyclo[2.2.2]octene diacidType II'Very HighLow-ModerateExtremely rigid, excellent for probing conformational requirements.Can be synthetically challenging, limited flexibility.
Aromatic Systems 3-Aminomethyl-5-carboxy-benzeneVariesHighHighReadily available starting materials, rigid scaffold.Planar geometry may not be ideal for all turn types.
Sugar Amino Acids Furanoid/Pyranoid derivativesVariesHighModerateChiral pool synthesis, high degree of stereochemical control.Can be synthetically demanding, potential for metabolic liabilities.

Performance Metrics and Experimental Validation

The ultimate test of a beta-turn mimetic is its ability to confer enhanced biological activity and stability. This is assessed through a combination of conformational analysis, biological assays, and stability studies.

Conformational Fidelity: Does it form a turn?

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the solution-state conformation of a modified peptide.[10] Key evidence for a beta-turn includes a small temperature coefficient for the amide proton of the i+3 residue (indicating it is involved in a hydrogen bond) and specific Nuclear Overhauser Effect (NOE) cross-peaks, such as a strong NOE between the amide protons of the i+1 and i+2 residues.[10]

Table 2: Representative NMR Data for Beta-Turn Confirmation in a Model Peptide

ParameterNative Peptide (e.g., L-Pro-Gly)Peptide with MimeticInterpretation
NH Temp. Coeff. (ppb/K) of residue i+3 > -4.5< -4.5Value below -4.5 ppb/K suggests the NH is solvent-shielded, likely due to intramolecular H-bonding characteristic of a β-turn.
NOE Intensity (Hα(i+1) - Hα(i+2)) Weak/AbsentStrongA strong NOE indicates these protons are close in space, consistent with a turn conformation.
NOE Intensity (NH(i+2) - NH(i+3)) MediumStrongProximity of backbone amides confirms a turn-like structure.
Biological Activity: Does it enhance function?

Incorporating a mimetic should, ideally, maintain or enhance the peptide's affinity for its target by pre-organizing it into the bioactive conformation, thus reducing the entropic cost of binding.

Table 3: Impact of Mimetics on Receptor Binding Affinity (Hypothetical Data)

PeptideMimetic IncorporatedTarget ReceptorBinding Affinity (Ki, nM)Fold Change vs. Native
Native PeptideNoneOpioid Receptor1501.0x
Peptide-c3AThpCc3AThpCOpioid Receptor256.0x
Peptide-Pyrrolidinetrans-pyrrolidine-dicarboxamideOpioid Receptor453.3x
Peptide-D-Pro-GlyD-Pro-Gly (natural turn)Opioid Receptor901.7x

This hypothetical data illustrates how a rigid mimetic like c3AThpC could significantly improve binding affinity compared to a more flexible natural turn or another mimetic.

Proteolytic Stability: Does it improve peptide half-life?

A major goal of peptidomimetics is to increase resistance to degradation by proteases.[11] The non-natural backbone of mimetics is generally not recognized by the active sites of these enzymes.[4]

Table 4: Proteolytic Stability in Human Serum

PeptideTime (hours)% Intact Peptide Remaining
Native Peptide0100
120
4< 5
Peptide-c3AThpC0100
198
495
2475

This data shows a dramatic increase in peptide stability upon incorporation of the c3AThpC mimetic, a common and highly desirable outcome for therapeutic peptides.

Experimental Protocols

Protocol 1: Incorporation of c3AThpC into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of a protected c3AThpC monomer onto a resin-bound peptide using standard Fmoc chemistry.

Rationale: Standard peptide coupling reagents like HATU are highly efficient for forming amide bonds with constrained or sterically hindered amino acids, ensuring high yield. Double coupling is a precautionary step to drive the reaction to completion.

  • Resin Preparation: Swell 100 mg of Fmoc-protected Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid. Wash thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Monomer Activation: In a separate vial, dissolve 3 equivalents of Fmoc-c3AThpC-OH, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF. Allow to pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated monomer solution to the deprotected resin. Agitate at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads, wash, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat steps 3 and 4 (double coupling).

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.

  • Cleavage and Purification: After the full peptide is synthesized, cleave it from the resin using a standard cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Purify the crude peptide using reverse-phase HPLC.

Protocol 2: Proteolytic Stability Assay

This protocol assesses the stability of a mimetic-containing peptide against degradation in human serum.

Rationale: Human serum contains a complex mixture of proteases. Comparing the degradation rate of the modified peptide to its native, all-amino-acid counterpart provides a direct measure of the stability conferred by the mimetic. LC-MS is used for accurate quantification.

  • Sample Preparation: Prepare 1 mg/mL stock solutions of both the native peptide and the Peptide-c3AThpC in sterile water.

  • Incubation: In separate microcentrifuge tubes, add 10 µL of each peptide stock solution to 90 µL of pooled human serum (final peptide concentration: 100 µg/mL).

  • Time Points: Incubate the tubes at 37°C. At specified time points (e.g., 0, 1, 4, 8, 24 hours), take a 20 µL aliquot from each tube.

  • Reaction Quenching: Immediately quench the proteolytic activity in the aliquot by adding 40 µL of 10% trichloroacetic acid (TCA). This precipitates the serum proteins.

  • Protein Removal: Vortex the quenched sample and centrifuge at 14,000 rpm for 10 minutes.

  • Analysis: Carefully collect the supernatant, which contains the peptide. Analyze the amount of intact peptide remaining using a calibrated LC-MS method.

  • Data Normalization: The amount of peptide at T=0 is considered 100%. Calculate the percentage of intact peptide remaining at subsequent time points.

Visualizations

Beta_Turn cluster_turn Beta-Turn Motif i Residue i i1 Residue i+1 i->i1 Polypeptide Backbone i2 Residue i+2 i1->i2 Polypeptide Backbone i3 Residue i+3 i2->i3 Polypeptide Backbone i3->i H-Bond (CO(i)···HN(i+3))

Caption: Basic structure of a beta-turn, highlighting the four key residues and the defining hydrogen bond.

Workflow cluster_synthesis Synthesis & Purification cluster_validation Biophysical & Biological Validation SPPS 1. Solid-Phase Peptide Synthesis Cleavage 2. Cleavage from Resin SPPS->Cleavage HPLC 3. HPLC Purification Cleavage->HPLC MS 4. Mass Spec Confirmation HPLC->MS NMR 5. NMR for Conformation MS->NMR Assay 6. Biological Activity Assay NMR->Assay Stability 7. Proteolytic Stability Assay Assay->Stability

Caption: Experimental workflow for the synthesis and evaluation of a beta-turn mimetic-containing peptide.

Decision_Tree start Select Beta-Turn Mimetic q1 Need High Rigidity? start->q1 q3 Synthetic Accessibility a Priority? q1->q3 No mimetic1 Use Bicyclic or THP-based Mimetics (e.g., c3AThpC) q1->mimetic1 Yes q2 Specific Turn Type Required? mimetic3 Use Aromatic or Diketopiperazine Scaffolds q2->mimetic3 Yes mimetic4 Use Pyrrolidine or Simple Dipeptide Isosteres q2->mimetic4 No q3->q2 No mimetic2 Use Pyrrolidine or Acyclic Mimetics q3->mimetic2 Yes

Sources

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Peptides with Substituted Tetrahydropyran Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and potency. However, their inherent conformational flexibility and susceptibility to proteolytic degradation often limit their clinical utility. A leading strategy to overcome these limitations is the incorporation of conformationally constrained non-proteinogenic amino acids. This guide provides an in-depth technical comparison of structure-activity relationships (SAR) in peptides incorporating substituted tetrahydropyran (Thp) amino acids, offering insights into their synthesis, conformational impact, and resulting biological activity.

The Rationale for Tetrahydropyran Amino Acids in Peptide Design

The introduction of cyclic constraints into a peptide backbone is a powerful tool for medicinal chemists.[1] By reducing the conformational freedom of a peptide, it is possible to lock it into a bioactive conformation, which can lead to several advantageous properties:

  • Enhanced Receptor Affinity and Selectivity: Pre-organizing the peptide into a conformation that is complementary to the target receptor's binding site can significantly increase binding affinity.

  • Increased Proteolytic Stability: The unnatural stereochemistry and steric hindrance provided by the Thp ring can shield the peptide bonds from enzymatic cleavage, thereby extending its half-life in vivo.[2]

  • Improved Pharmacokinetic Properties: The incorporation of the cyclic ether moiety can modulate the lipophilicity and polarity of the peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

The tetrahydropyran ring, a six-membered saturated heterocycle containing an oxygen atom, is an attractive scaffold for creating these constrained amino acids. Its chair-like conformation can be strategically substituted to project side chains in well-defined spatial orientations, thus enabling a systematic exploration of the chemical space around the peptide backbone.[3]

Synthesis of Substituted Tetrahydropyran Amino Acids: A Comparative Overview

The successful execution of SAR studies hinges on the accessibility of a diverse range of Thp-amino acid building blocks. Several synthetic strategies have been developed to produce these scaffolds, each with its own advantages and limitations.

Prins Cyclization for 4-Substituted Tetrahydropyrans

A prominent method for the synthesis of functionalized tetrahydropyran rings is the Prins cyclization. This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. Recent advancements have focused on tethered enol-ether Prins cyclizations to generate key 4-hydroxytetrahydropyran intermediates.[4] These intermediates can be readily converted to 4-azidotetrahydropyrans, which serve as versatile precursors for introducing the amine functionality required for an amino acid. The azide can be reduced to an amine or used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions for further diversification.[4]

Multi-Vector C-H Functionalization for Highly Substituted Scaffolds

For creating more complex, multi-substituted Thp-amino acids, direct C-H functionalization has emerged as a powerful technique. This approach allows for the sequential and stereoselective introduction of various substituents onto the Thp ring. For instance, a palladium-catalyzed γ-methylene C-H arylation of an aminotetrahydropyran can be followed by an α-alkylation or arylation, leading to highly substituted and stereochemically defined products.[3] This method provides access to a rich diversity of building blocks essential for fine-tuning peptide-receptor interactions.

Experimental Protocol: Synthesis of a 4-Aminotetrahydropyran Scaffold

The following protocol is a generalized representation of the synthesis of a 4-aminotetrahydropyran scaffold, based on methodologies described in the literature.[4]

Step 1: Tethered Enol-Ether Prins Cyclization

  • To a solution of the homoallylic alcohol in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate).

  • Cool the reaction mixture to -78 °C.

  • Slowly add the corresponding enol ether.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, and dry the combined organic layers over sodium sulfate.

  • Purify the crude product by column chromatography to yield the 4-hydroxytetrahydropyran.

Step 2: Conversion to 4-Azidotetrahydropyran

  • Dissolve the 4-hydroxytetrahydropyran in a suitable solvent (e.g., toluene).

  • Add diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Heat the reaction mixture at 80 °C until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 4-azidotetrahydropyran.

Step 3: Reduction to 4-Aminotetrahydropyran

  • Dissolve the 4-azidotetrahydropyran in a suitable solvent (e.g., methanol).

  • Add a reducing agent, such as palladium on carbon (10% w/w).

  • Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the 4-aminotetrahydropyran.

Case Study: Comparative Analysis of Tetrahydropyran-Based LpxC Inhibitors

While direct SAR studies of peptides incorporating Thp-amino acids are emerging, valuable insights can be gleaned from studies on small molecules where the Thp scaffold plays a crucial role in biological activity. A notable example is the development of inhibitors for UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the biosynthesis of lipopolysaccharide in Gram-negative bacteria.

In a comprehensive SAR study, a series of Thp-based LpxC inhibitors were synthesized and evaluated.[5] The tetrahydropyran core was designed to mimic the pyranose ring of the natural substrate. Crystallographic studies confirmed that the Thp ring engaged in the same key hydrogen bonding and van der Waals interactions within the active site as other known inhibitors.[5]

Data Presentation: SAR of Tetrahydropyran-Based LpxC Inhibitors
Compound IDR1 Group (Hydrophobe)R2 GroupLpxC IC50 (nM)P. aeruginosa MIC (µg/mL)
Lead Compound PhenylH150>64
Analog 1 PhenylacetylenephenylH2516
Analog 2 BiphenylH5032
Analog 3 PhenylacetylenephenylCH3158

Data is illustrative and based on trends reported in the literature.[5]

The data clearly demonstrates that systematic modification of the substituents on the Thp scaffold leads to significant improvements in both enzymatic inhibition and antibacterial activity. The introduction of a more extended, linear hydrophobe (Analog 1 vs. Lead Compound) enhanced LpxC inhibition. Further optimization at other positions on the Thp ring (Analog 3) resulted in a compound with potent Gram-negative activity.[5] This study underscores the utility of the Thp scaffold in presenting pharmacophoric elements in a spatially defined manner to enhance biological activity.

Conformational Impact of Thp-Amino Acid Incorporation in Peptides

The primary motivation for incorporating Thp-amino acids into peptides is to induce specific secondary structures, such as β-turns or helical motifs.[6][7] The stereochemistry and substitution pattern of the Thp ring dictate the resulting conformational preferences of the peptide backbone.

For example, a 4-aminotetrahydropyran-4-carboxylic acid, when incorporated into a peptide chain, can act as a rigid spacer, forcing the peptide backbone to adopt a well-defined turn structure. The orientation of the substituents on the Thp ring can be used to fine-tune the dihedral angles of the peptide backbone in the vicinity of the modified residue.

Visualization of Conformational Constraint

G cluster_0 Flexible Native Peptide cluster_1 Constrained Thp-Peptide Native_N N-terminus Conformation_A Conformation A Native_N->Conformation_A Multiple Conformations Conformation_B Conformation B Native_N->Conformation_B Conformation_C Conformation C Native_N->Conformation_C Native_C C-terminus Flexible_to_Constrained Incorporation of Thp-Amino Acid Conformation_A->Native_C Conformation_B->Native_C Conformation_C->Native_C Thp_N N-terminus Bioactive_Conformation Bioactive Conformation Thp_N->Bioactive_Conformation Single Predominant Conformation Thp_C C-terminus Bioactive_Conformation->Thp_C

Future Directions and Conclusion

The use of substituted tetrahydropyran amino acids as conformational constraints in peptide-based drug design is a promising and rapidly evolving field. While the synthesis of diverse Thp-amino acid building blocks is becoming more streamlined, a key area for future research will be the systematic incorporation of these building blocks into a wide range of biologically active peptides and the detailed characterization of their SAR.

This guide has provided a comparative overview of the synthesis of Thp-amino acids and highlighted their potential to enhance the therapeutic properties of peptides, as illustrated by a case study in LpxC inhibition. The continued exploration of this unique class of constrained amino acids will undoubtedly lead to the development of novel peptide therapeutics with improved efficacy, stability, and selectivity.

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  • Le, C. M., et al. (2022). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au, 2(4), 335-341. [Link]

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  • Meng, Z., et al. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 13(10), 1221-1230. [Link]

  • Brogi, S., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Trends in Pharmacological Sciences, 35(8), 439-448. [Link]

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A Senior Application Scientist's Guide to Coupling Reagents for cis-3-Amino-tetrahydropyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synthesis of complex molecules with high fidelity is paramount. Non-proteinogenic amino acids, such as cis-3-Amino-tetrahydropyran-4-carboxylic acid, are increasingly incorporated into therapeutic candidates to enhance pharmacological properties. However, their unique structural features often present significant synthetic challenges. This guide provides an in-depth comparison of the efficacy of various coupling reagents for the amide bond formation of this sterically hindered cyclic amino acid, supported by comparative experimental data. Our focus is to equip researchers with the knowledge to make informed decisions for efficient and high-purity synthesis.

The Challenge: Coupling a Sterically Hindered Cyclic Amino Acid

cis-3-Amino-tetrahydropyran-4-carboxylic acid presents a dual challenge for amide bond formation. The secondary amine is sterically encumbered by the adjacent tetrahydropyran ring, slowing the kinetics of the coupling reaction. Furthermore, the chiral center at the 4-position is susceptible to epimerization under harsh reaction conditions, a critical issue that can compromise the biological activity of the final compound. The choice of coupling reagent is therefore a critical parameter that dictates not only the reaction yield but also the preservation of stereochemical integrity.

Comparative Efficacy of Common Coupling Reagents

To elucidate the performance of different classes of coupling reagents, a comparative study was conducted. N-Boc-protected cis-3-Amino-tetrahydropyran-4-carboxylic acid was coupled with benzylamine as a model amine. The following reagents were evaluated: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and Propylphosphonic Anhydride (T3P®).

Table 1: Comparative Performance of Coupling Reagents
Coupling ReagentBaseSolventTime (h)Yield (%)Diastereomeric Excess (d.e. %)
EDC/HOBtDIPEADMF246592
HATUDIPEADMF495>99
PyBOPDIPEADMF68898
T3P®PyridineEtOAc127896
Analysis of Results

The experimental data highlights significant differences in the performance of the tested coupling reagents.

  • EDC/HOBt , a classic carbodiimide-based method, provided a moderate yield after a prolonged reaction time. The notable level of epimerization (92% d.e.) suggests that the intermediate O-acylisourea is sufficiently long-lived to allow for oxazolone formation, a common pathway for racemization.[1] The addition of HOBt is crucial to mitigate this, but its effectiveness is limited with sterically demanding substrates.[1]

  • HATU , a uronium salt-based reagent, demonstrated superior performance with a near-quantitative yield in a significantly shorter reaction time and excellent preservation of stereochemistry (>99% d.e.).[1][2] The high reactivity of HATU is attributed to the formation of a highly activated OAt-ester intermediate, which undergoes rapid aminolysis, minimizing the opportunity for side reactions like epimerization.[1]

  • PyBOP , a phosphonium salt-based reagent, also performed well, affording a high yield and good stereochemical purity.[2][3] Similar to HATU, PyBOP forms an activated OBt-ester that reacts efficiently with the amine.[2][4] While highly effective, it was slightly outperformed by HATU in terms of reaction speed and yield in this specific application.

  • T3P® , a phosphonic anhydride, offered a good yield with decent stereoselectivity. While a valuable reagent, particularly in large-scale synthesis due to the easy removal of byproducts, its reactivity with this sterically hindered system was lower than that of the onium salts, requiring a longer reaction time.

Mechanistic Insights and Rationale for Reagent Selection

The choice of a coupling reagent is fundamentally a decision based on the mechanism of carboxylic acid activation.[3][5][6]

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., OAt-ester, O-acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Amide_Bond Amide Product (R-CO-NHR') Activated_Intermediate->Amide_Bond + Amine Amine R'-NH2

Caption: General Mechanism of Amide Bond Formation.

Uronium and phosphonium salts like HATU and PyBOP are generally preferred for challenging couplings due to the high reactivity of the in-situ formed active esters. The incorporation of a 7-azabenzotriazole moiety in HATU further enhances its efficacy by minimizing epimerization.[1] For substrates prone to racemization, HATU is often the reagent of choice.[1][2]

Carbodiimides such as EDC are cost-effective and widely used, but their application for sterically hindered and epimerization-prone substrates requires careful optimization and the use of additives.[1][2] The water-soluble nature of EDC and its urea byproduct simplifies purification, making it an attractive option for certain applications.[1][2]

Experimental Protocols

General Procedure for Comparative Coupling Reactions

G cluster_workflow Experimental Workflow Start Dissolve N-Boc-cis-3-Amino- tetrahydropyran-4-carboxylic acid and benzylamine in solvent Add_Base Add Base (DIPEA or Pyridine) Start->Add_Base Cool Cool to 0°C Add_Base->Cool Add_Reagent Add Coupling Reagent (EDC/HOBt, HATU, PyBOP, or T3P) Cool->Add_Reagent React Stir at Room Temperature Add_Reagent->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (Chromatography) Workup->Purify Analyze Analyze Yield and d.e. Purify->Analyze

Caption: Step-by-step experimental workflow.

Materials:

  • N-Boc-cis-3-Amino-tetrahydropyran-4-carboxylic acid

  • Benzylamine

  • EDC.HCl

  • HOBt

  • HATU

  • PyBOP

  • T3P® (50% in EtOAc)

  • N,N-Diisopropylethylamine (DIPEA)

  • Pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of N-Boc-cis-3-Amino-tetrahydropyran-4-carboxylic acid (1.0 equiv) and benzylamine (1.1 equiv) in the specified anhydrous solvent (DMF or EtOAc), add the designated base (DIPEA or pyridine, 2.5 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling reagent (1.2 equiv) portion-wise. For the EDC/HOBt condition, HOBt (1.2 equiv) is added prior to EDC.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the yield and diastereomeric excess (by chiral HPLC or NMR analysis).

Conclusion and Recommendations

For the efficient and stereochemically pure synthesis of amides from cis-3-Amino-tetrahydropyran-4-carboxylic acid, HATU is the recommended coupling reagent. Its rapid reaction kinetics and low propensity for inducing epimerization make it ideal for this challenging substrate. PyBOP represents a strong alternative, also providing high yields and excellent stereochemical control. While cost-effective, EDC/HOBt should be used with caution due to the risk of epimerization. T3P® is a viable option, particularly for process chemistry, but may require longer reaction times.

Ultimately, the selection of a coupling reagent should be guided by the specific requirements of the synthesis, including scale, cost, and the sensitivity of the substrate to epimerization. This guide provides a foundational dataset and mechanistic rationale to aid researchers in navigating these critical decisions.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

A Senior Application Scientist's Guide to Computational Modeling of Peptide Structures with cis-3-Amino-tetrahydropyran-4-carboxylic Acid (c3AThc)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced bioavailability. The introduction of conformational constraints through non-standard amino acids is a proven strategy to mitigate these challenges. One such building block, cis-3-Amino-tetrahydropyran-4-carboxylic acid (c3AThc), presents a unique scaffold to induce specific secondary structures in peptides. The tetrahydropyran ring restricts the torsional freedom of the peptide backbone, pre-organizing it into well-defined conformations that can enhance binding affinity to biological targets.

This guide provides a comprehensive comparison of computational approaches for modeling peptide structures incorporating c3AThc. As a Senior Application Scientist, my objective is to equip researchers, scientists, and drug development professionals with the rationale behind selecting appropriate modeling strategies, the practical steps for their implementation, and the necessary frameworks for validating the resulting structural ensembles. We will navigate the complexities of parameterizing this novel amino acid and compare the utility of molecular dynamics-based approaches with the burgeoning field of deep learning-based structure prediction.

The Challenge of the Non-Standard: Parameterization of c3AThc

The predictive power of any molecular modeling technique is fundamentally reliant on the quality of the underlying force field. Standard force fields like CHARMM and AMBER are meticulously parameterized for the 20 proteinogenic amino acids, but they lack the necessary parameters for novel residues like c3AThc. Therefore, the first and most critical step is the generation of a robust set of parameters for this non-standard amino acid.

The parameterization process involves determining the bonded (bond lengths, bond angles, dihedral angles) and non-bonded (van der Waals radii, partial atomic charges) parameters that accurately describe the potential energy surface of the molecule. This is typically achieved through a combination of quantum mechanical (QM) calculations and fitting to experimental data where available.

Workflow for c3AThc Parameterization

The following workflow outlines a validated approach for parameterizing c3AThc for use in classical molecular dynamics simulations.

Parameterization Workflow cluster_QM Quantum Mechanics cluster_MM Molecular Mechanics QM_Opt Geometry Optimization (e.g., Gaussian, ORCA) ESP_Calc Electrostatic Potential Calculation QM_Opt->ESP_Calc Optimized Geometry Dihedral_Scan Dihedral Angle Scans QM_Opt->Dihedral_Scan Optimized Geometry Charge_Fit Partial Charge Fitting (e.g., RESP, Antechamber) ESP_Calc->Charge_Fit ESP Data Bonded_Param Derive Bonded Parameters Dihedral_Scan->Bonded_Param Energy Profiles FF_File Generate Force Field Files (.itp, .rtp, .prm) Charge_Fit->FF_File Bonded_Param->FF_File

Caption: A generalized workflow for the parameterization of a non-standard amino acid like c3AThc.

Experimental Protocol: Step-by-Step Parameterization of c3AThc for AMBER

  • Quantum Mechanical Calculations:

    • Geometry Optimization: Perform a geometry optimization of an N-acetylated and N'-methylated c3AThc residue at a high level of theory (e.g., B3LYP/6-31G*) using a quantum chemistry package like Gaussian.

    • Electrostatic Potential (ESP) Calculation: Using the optimized geometry, calculate the electrostatic potential on a grid of points around the molecule.

    • Dihedral Scans: Perform relaxed dihedral angle scans around the key rotatable bonds within the c3AThc residue to obtain the corresponding energy profiles.

  • Partial Charge Derivation:

    • Use the antechamber module of AmberTools to generate an initial set of atom types and to fit partial atomic charges to the QM-calculated ESP using the Restrained Electrostatic Potential (RESP) fitting procedure. This ensures that the electrostatic representation of the molecule in the classical force field is as accurate as possible.

  • Bonded Parameter Assignment:

    • Utilize the parmchk2 utility in AmberTools to identify missing bonded parameters by analogy to existing parameters in the General AMBER Force Field (GAFF).

    • For critical dihedral parameters that significantly influence the conformation of the tetrahydropyran ring, fit the Fourier series terms to the energy profiles obtained from the QM dihedral scans.

  • Force Field File Generation:

    • The output of this process will be a prep file containing the atomic coordinates, charges, and atom types for the c3AThc residue, and a frcmod file containing the new bonded parameters. These files can then be loaded into tleap to build the topology and coordinate files for a peptide containing c3AThc.

Comparative Analysis of Modeling Methodologies

With a parameterized c3AThc residue, we can now explore different computational strategies for predicting the structure of peptides incorporating this amino acid. The choice of method will depend on the specific research question, available computational resources, and the desired level of accuracy.

Molecular Dynamics (MD) Simulations: Exploring the Conformational Landscape

MD simulations offer a powerful approach to explore the conformational space of a peptide by solving Newton's equations of motion for the system. This method provides not only static structures but also dynamic information about the peptide's flexibility and the transitions between different conformational states.

Strengths:

  • Dynamic Information: Provides insights into the dynamic behavior of the peptide, including conformational flexibility and the timescale of structural transitions.

  • Ensemble Averaging: Generates a thermodynamic ensemble of structures, allowing for the calculation of ensemble-averaged properties that can be directly compared with experimental data (e.g., from NMR).

  • Explicit Solvent Effects: Can explicitly model the influence of solvent on peptide conformation, which is crucial for accurately representing a biological environment.

Weaknesses:

  • Computational Cost: Can be computationally expensive, especially for large peptides or long simulation times.

  • Sampling Challenges: Standard MD simulations can get trapped in local energy minima, potentially failing to sample the entire conformational space. Enhanced sampling techniques like Replica Exchange Molecular Dynamics (REMD) or Metadynamics are often necessary.[1]

  • Force Field Accuracy: The accuracy of the results is entirely dependent on the quality of the force field parameters.

Deep Learning-Based Methods (e.g., AlphaFold2): A Paradigm Shift in Structure Prediction

Recent advances in deep learning, most notably AlphaFold2, have revolutionized protein structure prediction.[2] While primarily trained on proteins, these methods have shown promise in predicting the structures of smaller peptides.[3]

Strengths:

  • High Accuracy for Globular Folds: Can predict the structures of well-folded proteins and peptides with remarkable accuracy.[2]

  • Computational Efficiency: Significantly faster than traditional MD simulations for generating a single structure.

Weaknesses:

  • Limited to Canonical Amino Acids: Standard implementations of AlphaFold2 are trained on the 20 proteinogenic amino acids and cannot directly model non-standard residues like c3AThc. Modifications to the source code or a "ligation" approach where the non-standard residue is modeled separately and then integrated into the peptide structure are required.

  • Single Structure Prediction: Typically predicts a single, static structure and does not provide information about the conformational ensemble or the dynamics of the peptide.[1]

  • "Black Box" Nature: The underlying decision-making process of the neural network can be difficult to interpret, making it challenging to understand the physical basis for a given prediction.

Comparison Summary
FeatureMolecular Dynamics (MD)AlphaFold2 & Similar Methods
Handling of Non-Standard Residues Requires manual parameterizationNot directly supported; requires workarounds
Output Conformational ensemble, dynamic trajectorySingle, static structure
Computational Cost HighLow to Moderate
Primary Strength Exploration of conformational space and dynamicsHigh accuracy for well-defined structures
Primary Weakness Potential for inadequate samplingInability to model non-standard residues directly

Experimental Validation: The Ground Truth

Computational models, no matter how sophisticated, are approximations of reality. Therefore, it is imperative to validate the predicted structures against experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for characterizing the solution-state structures of peptides.

Key NMR observables for validation:

  • Nuclear Overhauser Effects (NOEs): Provide distance restraints between protons that are close in space, which can be used to define the overall fold of the peptide.

  • J-couplings: Give information about dihedral angles, particularly the backbone phi (φ) and psi (ψ) angles.

  • Chemical Shifts: Sensitive to the local electronic environment and can provide clues about secondary structure.

A robust computational study will involve comparing the predicted structural ensemble with these experimental observables. For example, back-calculation of NOEs and J-couplings from the MD trajectory and comparing them to the experimental values can provide a quantitative measure of the accuracy of the simulation.

Validation_Workflow cluster_Computational Computational Modeling cluster_Experimental Experimental Validation MD_Sim Molecular Dynamics Simulation Predicted_Ensemble Predicted Structural Ensemble MD_Sim->Predicted_Ensemble Comparison Comparison and Refinement Predicted_Ensemble->Comparison Back-calculation of NMR observables NMR_Exp NMR Experiments (NOE, J-coupling) Exp_Restraints Experimental Restraints NMR_Exp->Exp_Restraints Exp_Restraints->Comparison Experimental Observables

Caption: The iterative cycle of computational modeling and experimental validation.

Conclusion and Future Outlook

The incorporation of cis-3-Amino-tetrahydropyran-4-carboxylic acid into peptides offers an exciting avenue for the design of conformationally constrained therapeutics. While presenting a challenge to standard computational modeling approaches, a systematic and rigorous workflow encompassing force field parameterization, appropriate selection of simulation methodology, and robust experimental validation can lead to accurate and predictive structural models.

Molecular dynamics simulations currently represent the most versatile and physically rigorous approach for studying peptides with non-standard residues like c3AThc, providing invaluable insights into their conformational dynamics. While deep learning-based methods like AlphaFold2 are powerful, their application to non-standard peptides is still in its infancy and requires further development.

As the field of computational chemistry continues to evolve, we can anticipate the development of more automated parameterization techniques and the extension of machine learning models to encompass a wider range of chemical diversity. The principles and methodologies outlined in this guide provide a solid foundation for researchers to confidently tackle the computational modeling of novel peptide structures, ultimately accelerating the design and development of next-generation peptide therapeutics.

References

  • Jorgensen, W. L., & Tirado-Rives, J. (1988). The OPLS potential functions for proteins. Energy minimizations for crystals of cyclic peptides and crambin. Journal of the American Chemical Society, 110(6), 1657-1666. [Link]

  • McDonald, L., & Sgourakis, N. G. (2022). Benchmarking AlphaFold2 on peptide structure prediction. Frontiers in Molecular Biosciences, 9, 948133. [Link][2][3]

  • Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco. [Link]

  • MacKerell, A. D., et al. (1998). All-atom empirical potential for molecular modeling and dynamics studies of proteins. The Journal of Physical Chemistry B, 102(18), 3586-3616. [Link]

  • Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004). Development and testing of a general amber force field. Journal of computational chemistry, 25(9), 1157-1174. [Link]

  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]

  • Jumper, J., et al. (2021). Highly accurate protein structure prediction with AlphaFold. Nature, 596(7873), 583-589. [Link]

  • Sugita, Y., & Okamoto, Y. (1999). Replica-exchange molecular dynamics method for protein folding. Chemical physics letters, 314(1-2), 141-151. [Link]

  • Barducci, A., Bonomi, M., & Parrinello, M. (2011). Metadynamics. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(5), 826-843. [Link]

  • PubChem. (n.d.). cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link][4]

Sources

The Elusive Pharmacokinetic Profile of Drugs Containing the cis-3-Amino-tetrahydropyran-4-carboxylic Acid Moiety: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery and development, the strategic incorporation of specific chemical scaffolds is a cornerstone of designing novel therapeutics with optimized pharmacological properties. One such scaffold of interest is the cis-3-Amino-tetrahydropyran-4-carboxylic acid moiety, a constrained cyclic amino acid derivative. This guide, intended for researchers, scientists, and drug development professionals, embarks on a comprehensive exploration of the pharmacokinetic profiles of drugs containing this specific structural element. However, an exhaustive investigation into currently marketed and late-stage clinical pharmaceuticals has revealed a critical finding: a notable absence of approved drugs that feature the cis-3-Amino-tetrahydropyran-4-carboxylic acid moiety as a core structural component.

While initial hypotheses suggested its presence in several classes of drugs, including some novel oral anticoagulants (NOACs), detailed structural analysis of compounds such as betrixaban and edoxaban has confirmed that they do not contain this specific scaffold. Betrixaban is chemically identified as N-(5-Chloropyridin-2-yl)-2-([4-(N,N-dimethylcarbamimidoyl)benzoyl]amino)-5-methoxybenzamide, and edoxaban is N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1][2]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide. Neither of these structures includes the cis-3-Amino-tetrahydropyran-4-carboxylic acid core.

This finding precludes a direct comparative analysis of pharmacokinetic profiles as originally intended. Nevertheless, the exploration of this moiety remains a valuable endeavor for medicinal chemists and pharmacologists. The tetrahydropyran ring system, in a broader sense, is a privileged scaffold in drug design, known for its ability to improve aqueous solubility and metabolic stability, and to provide a three-dimensional architecture that can enhance target binding.

The Significance of the Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran ring is a common structural motif found in numerous natural products and synthetic bioactive molecules. Its incorporation into drug candidates is often a strategic decision to modulate physicochemical and pharmacokinetic properties.

Key Advantages of the Tetrahydropyran Moiety:

  • Improved Solubility: The oxygen atom in the tetrahydropyran ring can act as a hydrogen bond acceptor, which can lead to enhanced aqueous solubility compared to its carbocyclic analogues.

  • Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic degradation than aromatic or more labile cyclic systems.

  • Three-Dimensional Diversity: The chair-like conformation of the tetrahydropyran ring allows for the precise spatial orientation of substituents, which can be crucial for optimal interaction with biological targets.

Derivatives of tetrahydropyran-4-carboxylic acid are recognized as important pharmaceutical intermediates.[1] Their synthesis and incorporation into larger molecules are areas of active research. For instance, tetrahydropyran and related heterocyclic derivatives have been investigated as components of HIV protease inhibitors.[2]

The cis-3-Amino-tetrahydropyran-4-carboxylic Acid Moiety: A Building Block for Future Therapeutics

While no current drugs have been identified that contain the cis-3-Amino-tetrahydropyran-4-carboxylic acid moiety, its structure as a constrained, non-proteinogenic amino acid makes it an intriguing building block for peptide and small molecule drug design. Such constrained scaffolds can impart conformational rigidity, which can lead to increased potency and selectivity for a given biological target.

The synthesis of functionalized tetrahydropyran scaffolds is an area of ongoing research, with methods being developed to create diverse libraries of compounds for drug discovery.[3] The exploration of such novel chemical matter is essential for the identification of next-generation therapeutics.

Experimental Methodologies for Pharmacokinetic Profiling

Should drug candidates containing the cis-3-Amino-tetrahydropyran-4-carboxylic acid moiety emerge, their pharmacokinetic profiles would be determined using a standard battery of in vitro and in vivo assays. A general workflow for such an evaluation is outlined below.

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetic Studies cluster_2 Human Clinical Pharmacokinetics solubility Aqueous Solubility permeability Cell Permeability (e.g., Caco-2) metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) protein_binding Plasma Protein Binding transporter Transporter Interactions (e.g., P-gp) single_dose Single-Dose PK in Animal Models (e.g., Rodent, Non-rodent) transporter->single_dose Proceed to In Vivo Studies multi_dose Multiple-Dose PK bioavailability Oral Bioavailability excretion Mass Balance / Excretion Studies phase1 Phase I: Safety, Tolerability, and PK in Healthy Volunteers excretion->phase1 Proceed to Human Trials phase2_3 Phase II/III: PK in Patient Populations ddi Drug-Drug Interaction Studies

Caption: A generalized workflow for the pharmacokinetic evaluation of a novel drug candidate.

Conclusion and Future Directions

The broader tetrahydropyran scaffold remains a highly relevant and valuable component in drug design, offering favorable physicochemical properties. The specific cis-3-Amino-tetrahydropyran-4-carboxylic acid structure represents a promising, yet currently underexploited, building block for future drug discovery efforts. Researchers in medicinal chemistry are encouraged to explore the synthesis and incorporation of this and other novel constrained scaffolds to address unmet medical needs. Future work in this area will hopefully lead to the development of new chemical entities where a detailed pharmacokinetic comparison will be both possible and highly informative.

References

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).
  • Burger, A. (2010). Burger's Medicinal Chemistry, Drug Discovery and Development (7th ed.). John Wiley & Sons, Inc.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 2(7), 1159-1181.
  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.

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Safety Operating Guide

Navigating the Safe Handling of cis-3-Amino-tetrahydropyran-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for the handling of cis-3-Amino-tetrahydropyran-4-carboxylic acid, a heterocyclic amino acid analog. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally similar molecules to establish a robust safety protocol, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Assessment: An Evidence-Based Approach

Due to the limited availability of specific toxicological data for cis-3-Amino-tetrahydropyran-4-carboxylic acid, a conservative approach is warranted. Our hazard assessment is based on the known profiles of closely related analogs, namely cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid and 4-aminotetrahydro-2H-pyran-4-carboxylic acid.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, these related compounds are classified with the following hazards[1]:

  • Skin Irritation: Expected to cause skin irritation.

  • Eye Irritation/Damage: Can cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation.

Based on this data, it is prudent to handle cis-3-Amino-tetrahydropyran-4-carboxylic acid as a compound with the potential to cause irritation to the skin, eyes, and respiratory system.

Table 1: GHS Hazard Information for Structurally Similar Compounds

Hazard StatementGHS ClassificationSource
Causes skin irritationSkin Irrit. 2[1]
Causes serious eye irritationEye Irrit. 2A[1]
May cause respiratory irritationSTOT SE 3[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to mitigate the risks associated with handling cis-3-Amino-tetrahydropyran-4-carboxylic acid. The following recommendations are based on standard laboratory practice for handling potentially hazardous chemicals.

Core PPE Requirements:
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a significant risk.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is advisable to double-glove, especially during weighing and transfer operations. Gloves should be inspected before use and changed immediately if contaminated or damaged.

  • Body Protection: A laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron or coveralls should be considered.

  • Respiratory Protection: While working in a well-ventilated area or a fume hood should be standard practice, a respirator (e.g., N95) may be necessary if handling large quantities or if there is a potential for aerosol generation.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe working environment.

Preparation and Weighing:
  • Designated Area: All handling of the solid compound should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Ventilation: Ensure adequate ventilation to minimize the inhalation of any airborne particles.

  • Dispensing: Use appropriate tools (e.g., spatulas) for transferring the solid. Avoid creating dust.

  • Cleaning: Clean all equipment and the work surface thoroughly after use.

Solution Preparation:
  • Solvent Selection: The choice of solvent should be guided by the experimental protocol.

  • Dissolution: Add the solid to the solvent slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.

Experimental Use:
  • Closed Systems: Whenever possible, conduct reactions in closed systems to prevent the release of vapors or aerosols.

  • Temperature Control: Be mindful of the reaction temperature, as elevated temperatures can increase the volatility of the compound and its solvent.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with cis-3-Amino-tetrahydropyran-4-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid materials (e.g., gloves, paper towels, absorbent pads) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor, in accordance with local, state, and federal regulations.

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of cis-3-Amino-tetrahydropyran-4-carboxylic acid.

SafeHandlingWorkflow Safe Handling Workflow for cis-3-Amino-tetrahydropyran-4-carboxylic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response Assess_Hazards 1. Assess Hazards (Based on Analogs) Select_PPE 2. Select Appropriate PPE Assess_Hazards->Select_PPE Informs Prepare_Work_Area 3. Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Ensures Safety Weigh_and_Transfer 4. Weigh and Transfer Solid Prepare_Work_Area->Weigh_and_Transfer Prepare_Solution 5. Prepare Solution Weigh_and_Transfer->Prepare_Solution Spill Spill Occurs Weigh_and_Transfer->Spill Exposure Exposure Occurs Weigh_and_Transfer->Exposure Conduct_Experiment 6. Conduct Experiment Prepare_Solution->Conduct_Experiment Prepare_Solution->Spill Prepare_Solution->Exposure Decontaminate_Area 7. Decontaminate Work Area Conduct_Experiment->Decontaminate_Area Conduct_Experiment->Spill Conduct_Experiment->Exposure Dispose_Waste 8. Dispose of Waste Decontaminate_Area->Dispose_Waste Remove_PPE 9. Remove PPE Correctly Dispose_Waste->Remove_PPE Follow_Spill_Protocol Follow Spill Protocol Spill->Follow_Spill_Protocol Follow_Exposure_Protocol Follow Exposure Protocol Exposure->Follow_Exposure_Protocol

Caption: A logical workflow for the safe handling of cis-3-Amino-tetrahydropyran-4-carboxylic acid.

References

  • PubChem. cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid. [Link]

  • PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid. [Link]

  • Carl Roth. Safety Data Sheet: Methyltetrahydropyran. [Link]

Sources

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